3-(Chloromethyl)tetrahydrofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGGGHUVTCFNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630130 | |
| Record name | 3-(Chloromethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89181-22-6 | |
| Record name | 3-(Chloromethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran (CAS Number 89181-22-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)tetrahydrofuran (CAS No. 89181-22-6), a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document delves into the core chemical properties, synthesis methodologies, characteristic reactivity, and notable applications of this compound, with a particular focus on its role as an intermediate in the development of novel therapeutic agents. Detailed experimental protocols, safety and handling procedures, and an analysis of its spectroscopic signature are presented to equip researchers and drug development professionals with the critical knowledge required for its effective utilization.
Introduction: The Strategic Importance of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable structural motif in drug design. This compound serves as a key intermediate, providing a reactive "handle" for the introduction of the valuable 3-methyl-tetrahydrofuran fragment into more complex molecular architectures. The chloromethyl group is a versatile electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds, thus enabling the construction of diverse molecular libraries for drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in a laboratory setting.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 89181-22-6 | [2][3] |
| Molecular Formula | C₅H₉ClO | [2][3] |
| Molecular Weight | 120.58 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically ≥98% | [4] |
Spectroscopic Characterization
While comprehensive, publicly available spectra for this compound are limited, its structure allows for the confident prediction of its key spectroscopic features. Spectroscopic data is often available from commercial suppliers upon request.[3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the ring protons. The chloromethyl protons (–CH₂Cl) would likely appear as a doublet in the range of 3.5-3.7 ppm. The protons on the carbon bearing the chloromethyl group (H-3) would be shifted downfield. The protons adjacent to the ring oxygen (H-2 and H-5) would also exhibit characteristic downfield shifts.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals. The carbon of the chloromethyl group (–CH₂Cl) is expected to resonate around 45-50 ppm. The carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbons adjacent to the oxygen (C-2 and C-5) being the most deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A strong C-O-C stretching band, characteristic of the ether linkage in the THF ring, is expected around 1050-1150 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 120, along with a characteristic M+2 peak at m/z 122 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of the chloromethyl radical (•CH₂Cl) and cleavage of the tetrahydrofuran ring.
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of its precursor, 3-(hydroxymethyl)tetrahydrofuran.
Synthesis of the Precursor: 3-(Hydroxymethyl)tetrahydrofuran
A patented method for the synthesis of 3-(hydroxymethyl)tetrahydrofuran involves the hydroformylation of a suitable unsaturated precursor, followed by reduction.[5]
Chlorination of 3-(Hydroxymethyl)tetrahydrofuran
The conversion of the primary alcohol, 3-(hydroxymethyl)tetrahydrofuran, to the corresponding chloride is a standard organic transformation. Several reliable methods can be employed, with the Appel reaction and the use of thionyl chloride being two of the most common and effective.
The Appel reaction provides a mild and efficient method for this conversion, proceeding via an Sₙ2 mechanism which is particularly suitable for primary alcohols.[1][6][7]
Step-by-Step Methodology:
-
To a stirred solution of triphenylphosphine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add carbon tetrachloride (1.1 eq.) at 0 °C.
-
Allow the mixture to stir for 15-30 minutes to form the phosphonium salt intermediate.
-
Slowly add a solution of 3-(hydroxymethyl)tetrahydrofuran (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitored by TLC or GC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The product is then isolated from the triphenylphosphine oxide byproduct by precipitation and filtration or by column chromatography.
Causality of Experimental Choices:
-
Anhydrous Conditions: The reagents are moisture-sensitive. Water would hydrolyze the phosphonium salt intermediate and quench the reaction.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Stepwise Addition: The pre-formation of the phosphonium salt before the addition of the alcohol ensures efficient conversion.
-
Mild Conditions: The reaction proceeds at room temperature, which preserves the integrity of the tetrahydrofuran ring and prevents potential side reactions like elimination.
Treatment with thionyl chloride (SOCl₂) is a classic and cost-effective method for converting primary alcohols to alkyl chlorides.[8][9]
Step-by-Step Methodology:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 3-(hydroxymethyl)tetrahydrofuran (1.0 eq.) in a suitable solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq.) to the stirred solution. A catalytic amount of a tertiary amine like pyridine or triethylamine can be added to scavenge the HCl produced.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the excess thionyl chloride with water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group as an electrophile in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary chloride is susceptible to Sₙ2 displacement by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity allows for the facile introduction of the 3-methyl-tetrahydrofuran moiety into various molecular scaffolds.
Example Reaction: Synthesis of Amines
Reaction with primary or secondary amines yields the corresponding 3-(aminomethyl)tetrahydrofuran derivatives. These products are valuable intermediates, as the tetrahydrofuran and amino groups are common pharmacophores.
R₂NH + Cl-CH₂-(C₄H₇O) → R₂N-CH₂-(C₄H₇O) + HCl
This type of reaction is fundamental in building more complex molecules for screening in drug discovery programs.
Application in Hepatitis B Virus (HBV) Treatment Research
A notable application of this compound is in the synthesis of Alkylthio Arylamides, a class of compounds investigated for the treatment of Hepatitis B Virus (HBV) infection.[2] While specific details of the synthesis are often proprietary, the role of this compound would be to alkylate a sulfur nucleophile, such as a thiophenol derivative, to introduce the 3-methyl-tetrahydrofuran group, which is likely crucial for binding to the biological target or for modulating the pharmacokinetic properties of the final compound.[10][11]
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety precautions are imperative when handling this compound.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system. It is a combustible liquid.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.
Conclusion
This compound (CAS 89181-22-6) is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis from readily available precursors and the predictable reactivity of its chloromethyl group make it an attractive intermediate for introducing the biologically relevant tetrahydrofuran scaffold. The documented use of this compound in the preparation of potential anti-HBV agents underscores its importance to the scientific community. By following the protocols and safety guidelines outlined in this guide, researchers can confidently and effectively leverage the synthetic potential of this compound in their programs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scbt.com [scbt.com]
- 3. 89181-22-6|this compound|BLD Pharm [bldpharm.com]
- 4. 89181-22-6 | this compound - Moldb [moldb.com]
- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. EP0223421B1 - Chlorination of carbohydrates and other alcohols - Google Patents [patents.google.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. US10941113B2 - Sulfamoyl-arylamides and the use thereof as medicaments for the treatment of hepatitis B - Google Patents [patents.google.com]
- 11. WO2013096744A1 - Hepatitis b antiviral agents - Google Patents [patents.google.com]
physical and chemical properties of 3-(Chloromethyl)tetrahydrofuran
An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 89181-22-6) is a heterocyclic organic compound. It belongs to the class of substituted tetrahydrofurans, a structural motif found in numerous natural products and pharmacologically active molecules. The presence of a reactive chloromethyl group attached to the tetrahydrofuran ring at the 3-position makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development. It is important to distinguish this compound from its more commonly documented isomer, 2-(Chloromethyl)tetrahydrofuran (CAS No. 3003-84-7), as their physical and chemical properties differ.
Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO | [1][2] |
| Molecular Weight | 120.58 g/mol | [1][2] |
| CAS Number | 89181-22-6 | [1][2] |
| Appearance | Not Specified | - |
| Boiling Point | 55-56 °C (at 16 Torr) | [3] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Not Specified | - |
| Purity | Typically ≥98% | [2] |
Experimental Protocols
Synthesis of 3-(hydroxymethyl)tetrahydrofuran
The synthesis of the precursor alcohol can be achieved via the acid-catalyzed dehydration of 1,2,4-butanetriol.
Materials:
-
1,2,4-Butanetriol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Vigreux column
-
Distillation apparatus
Procedure:
-
A flask is charged with 1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., approximately 0.5-1% by weight).
-
The flask is fitted with a Vigreux column and a distillation head.
-
The mixture is heated to a temperature of 180-220°C.
-
The product, 3-hydroxytetrahydrofuran, is collected by distillation. The initial fraction will contain water, followed by the desired product.
-
The collected product can be further purified by fractional distillation under reduced pressure. Pure 3-hydroxytetrahydrofuran has a boiling point of 93-95°C at 26 mm Hg.
Representative Protocol for Chlorination of 3-(hydroxymethyl)tetrahydrofuran
The conversion of the precursor alcohol to this compound can be achieved using standard chlorinating agents, such as thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.
Materials:
-
3-(hydroxymethyl)tetrahydrofuran
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-(hydroxymethyl)tetrahydrofuran in an anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add thionyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Quench the reaction by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound.
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the primary alkyl chloride functional group. The carbon atom of the chloromethyl group is electrophilic and is susceptible to nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism. This allows for the introduction of the 3-(tetrahydrofurfuryl)methyl moiety into various molecular scaffolds.
Potential Applications in Drug Development:
-
Building Block: The tetrahydrofuran ring is a common structural feature in many biologically active compounds. This compound can serve as a building block to synthesize more complex molecules with potential therapeutic applications.
-
Linker Moiety: The reactive handle allows for its conjugation to other molecules of interest, potentially serving as a linker in the development of probes or drug delivery systems.
While specific examples of its use in the synthesis of marketed drugs are not readily found, the general importance of substituted tetrahydrofurans in medicinal chemistry suggests its potential as a valuable intermediate. For instance, a computational study has investigated the reaction of substituted chloromethyl tetrahydrofuran derivatives with trimethylamine, providing insights into their reactivity.[4]
Spectral Characterization
Experimental spectral data for this compound is not widely available. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show complex multiplets for the protons on the tetrahydrofuran ring. A distinct signal, likely a doublet, would be expected for the methylene protons of the chloromethyl group (-CH₂Cl).
-
¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the chloromethyl group would be expected to appear in the range of 40-50 ppm.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O-C stretching vibration for the ether linkage around 1050-1150 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the chloromethyl group or cleavage of the tetrahydrofuran ring.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis, particularly in the fields of pharmaceutical and materials science. While detailed experimental data for this specific isomer is sparse in the public domain, its synthesis can be reasonably achieved through the chlorination of its corresponding alcohol. Its reactivity as a primary alkyl halide makes it a useful building block for introducing the 3-(tetrahydrofurfuryl)methyl group into more complex structures. Further research into the specific reactions and applications of this compound would be beneficial to fully realize its synthetic potential.
References
- 1. scbt.com [scbt.com]
- 2. 89181-22-6 | this compound - Moldb [moldb.com]
- 3. FURAN, 3-(CHLOROMETHYL)TETRAHYDRO- | 89181-22-6 [chemicalbook.com]
- 4. DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Chloromethyl)tetrahydrofuran molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular structure and properties of 3-(Chloromethyl)tetrahydrofuran, a heterocyclic organic compound. The information is intended to support research and development activities where this molecule is of interest.
Core Molecular Data
The fundamental quantitative data for this compound are summarized below. This compound is a constitutional isomer of the more commonly cited 2-(Chloromethyl)tetrahydrofuran. It is crucial to distinguish between these two isomers by their CAS numbers to ensure the correct material is being sourced and utilized in experimental work.
| Property | Value | Citations |
| Molecular Formula | C₅H₉ClO | [1][2][3] |
| Molecular Weight | 120.58 g/mol | [1][2][3] |
| CAS Number | 89181-22-6 | [1][2][3] |
| Synonyms | Furan, 3-(chloromethyl)tetrahydro- | [3] |
Molecular Structure
The structure of this compound consists of a central five-membered saturated ether ring (tetrahydrofuran). A chloromethyl group (-CH₂Cl) is attached to the third carbon atom of this ring.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are typically found within specialized chemical literature, such as peer-reviewed journals or patents. A general search does not yield specific, step-by-step laboratory procedures. However, the synthesis of such a compound would likely involve standard organic chemistry methodologies.
A plausible synthetic route could involve the chlorination of 3-(Hydroxymethyl)tetrahydrofuran. This transformation is a common procedure in organic synthesis and can be achieved using various chlorinating agents.
Below is a logical workflow for a potential synthesis and purification process.
Caption: A generalized workflow for chemical synthesis and purification.
Professionals seeking to perform experiments with this compound should consult chemical databases and scientific literature for validated protocols and safety information. Key search terms would include the compound's CAS number (89181-22-6) and chemical name. All laboratory work should be conducted with appropriate safety measures in place, including the use of personal protective equipment and adherence to a thorough hazard assessment.
References
Spectroscopic Analysis of Chloromethyl-Substituted Tetrahydrofurans: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for chloromethyl-substituted tetrahydrofurans. A thorough search of publicly available scientific databases and literature did not yield experimental or predicted spectroscopic data for 3-(Chloromethyl)tetrahydrofuran (CAS 89181-22-6).
Therefore, this document presents the available spectroscopic data for the isomeric compound, 2-(Chloromethyl)tetrahydrofuran (CAS 3003-84-7), also known as Tetrahydrofurfuryl chloride. While structurally similar, it is crucial to note that the data presented herein is for the 2-substituted isomer and will differ from the spectroscopic data of the 3-substituted isomer. The key expected differences in the Nuclear Magnetic Resonance (NMR) spectra are briefly discussed to provide context for researchers.
Spectroscopic Data of 2-(Chloromethyl)tetrahydrofuran
The following sections summarize the known ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 2-(Chloromethyl)tetrahydrofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.1 | m | H-2 | |
| ~3.8 | m | H-5a | |
| ~3.7 | m | H-5b | |
| ~3.6 | dd | -CH₂Cl (a) | |
| ~3.5 | dd | -CH₂Cl (b) | |
| ~2.0 | m | H-3a, H-4a | |
| ~1.8 | m | H-3b | |
| ~1.6 | m | H-4b |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~79.0 | C-2 |
| ~68.0 | C-5 |
| ~47.0 | -CH₂Cl |
| ~30.0 | C-3 |
| ~26.0 | C-4 |
Note on Isomeric Differences: For the this compound isomer, significant differences in the NMR spectra would be expected. The proton and carbon signals for the C-3 position and the adjacent C-2 and C-4 positions would show different chemical shifts and coupling patterns compared to the data presented for the 2-isomer. Specifically, the methine proton at C-3 would likely appear as a multiplet, and the attached chloromethyl group's protons would be diastereotopic, likely resulting in a more complex splitting pattern.
Infrared (IR) Spectroscopy
The infrared spectrum of 2-(Chloromethyl)tetrahydrofuran would be expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H stretching (aliphatic) |
| 1100-1000 | Strong | C-O-C stretching (ether) |
| 750-650 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-(Chloromethyl)tetrahydrofuran is characterized by the following major fragments.
| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |
| 120/122 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 71 | High | [C₄H₇O]⁺ (Loss of CH₂Cl) |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as a chloromethyl-substituted tetrahydrofuran.
NMR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample (typically 2-5 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans is necessary to obtain a good spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.
IR Spectroscopy
-
Sample Preparation (Neat Liquid): One to two drops of the neat liquid sample are placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin liquid film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are identified and their wavenumbers and relative intensities are recorded.
Mass Spectrometry
-
Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chloromethyl)tetrahydrofuran, a substituted cyclic ether, holds significance as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound. Detailed experimental protocols for its synthesis, alongside a compilation of its physicochemical and spectroscopic data, are presented to serve as a valuable resource for researchers. Furthermore, this guide explores the role of this compound in medicinal chemistry, highlighting its potential in the synthesis of complex molecular architectures for drug discovery.
Introduction
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products and biologically active molecules. Its unique conformational flexibility and ability to participate in hydrogen bonding interactions make it a favored scaffold in medicinal chemistry. The introduction of a reactive chloromethyl group at the 3-position of the THF ring affords this compound, a valuable bifunctional molecule. The presence of both the cyclic ether and the alkyl chloride functionalities allows for a diverse range of chemical transformations, making it a key building block for the synthesis of more complex heterocyclic systems and pharmaceutical intermediates. This guide aims to provide a thorough understanding of the history, synthesis, and utility of this important chemical entity.
Discovery and History
The specific historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. However, its development can be contextualized within the broader history of research into substituted tetrahydrofurans. Early investigations into the chemistry of furan and its derivatives in the early 20th century laid the groundwork for the synthesis of various saturated and substituted analogs.
The synthesis of the related isomer, 2-(chloromethyl)tetrahydrofuran (commonly known as tetrahydrofurfuryl chloride), has been known for a longer period and is well-documented. The exploration of functionalizing the tetrahydrofuran ring at the 3-position likely emerged from the desire to create a wider range of structural isomers for use in organic synthesis and drug discovery. A notable patent describes the synthesis of 3-chlorotetrahydrofuran as an intermediate in the production of tetrahydrofuran itself, indicating an industrial awareness of functionalization at this position. The synthesis of this compound would have been a logical extension of this work, focusing on the introduction of a reactive one-carbon unit.
Physicochemical and Spectroscopic Data
Precise quantitative data for this compound is not as abundant as for its 2-isomer. However, based on its structure and data for related compounds, the following properties can be expected.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Appearance | Colorless to pale yellow liquid (expected) |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Soluble in organic solvents, limited solubility in water |
Spectroscopic Data:
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the ring protons and a characteristic signal for the chloromethyl protons, likely in the range of 3.5-3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals for the tetrahydrofuran ring carbons and one for the chloromethyl carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O-C stretching band for the ether linkage, and a C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the chloromethyl group or ring opening.
Experimental Protocols for Synthesis
The primary synthetic route to this compound involves the chlorination of its corresponding alcohol, 3-(hydroxymethyl)tetrahydrofuran.
Synthesis of 3-(Hydroxymethyl)tetrahydrofuran
Several methods exist for the preparation of the precursor, 3-(hydroxymethyl)tetrahydrofuran. One common approach involves the reduction of a 3-substituted furan derivative followed by cyclization.
Experimental Protocol: Synthesis of 3-(Hydroxymethyl)tetrahydrofuran
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 3-furanmethanol.
-
Hydrogenation: The furan derivative is dissolved in a suitable solvent (e.g., ethanol) and a hydrogenation catalyst (e.g., palladium on carbon) is added.
-
Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred at a specified temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude 3-(hydroxymethyl)tetrahydrofuran.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Chlorination of 3-(Hydroxymethyl)tetrahydrofuran
The conversion of the alcohol to the corresponding chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen).
-
Reagents: 3-(Hydroxymethyl)tetrahydrofuran is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.
-
Addition of Thionyl Chloride: The solution is cooled in an ice bath, and thionyl chloride is added dropwise from the dropping funnel, maintaining a low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.
-
Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation.
Logical Workflow for Synthesis:
An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chloromethyl)tetrahydrofuran, a heterocyclic organic compound, serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its tetrahydrofuran core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name 3-(chloromethyl)oxolane is also widely known as This compound . Throughout this guide, both names will be used interchangeably.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(chloromethyl)oxolane |
| Synonyms | This compound, FURAN, 3-(CHLOROMETHYL)TETRAHYDRO- |
| CAS Number | 89181-22-6 |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 55-56 °C at 16 Torr | [3] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [3] |
Note: Much of the publicly available data is for the isomeric 2-(Chloromethyl)tetrahydrofuran. The data presented here is specific to the 3-substituted isomer wherever possible.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of 3-tetrahydrofuranmethanol. This can be achieved using various chlorinating agents, with thionyl chloride being a prevalent choice.
Reaction Scheme:
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-(Chloromethyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Chloromethyl)tetrahydrofuran in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and databases for this particular isomer, this document focuses on predicted solubility based on the physicochemical properties of structurally similar compounds, namely its isomer 2-(Chloromethyl)tetrahydrofuran and the parent compound tetrahydrofuran (THF). Furthermore, a detailed experimental protocol for determining liquid-liquid miscibility and quantitative solubility is provided to empower researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₅H₉ClO. Its structure consists of a saturated five-membered ether ring (tetrahydrofuran) substituted with a chloromethyl group at the 3-position. This substitution introduces a reactive electrophilic site, making it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Understanding its solubility profile is critical for its effective use in reaction media, purification processes, and formulation development.
Predicted Solubility Profile
The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound will be governed by the interplay of its polar ether and chloromethyl groups and its nonpolar hydrocarbon backbone.
Structural Analog Analysis:
-
Tetrahydrofuran (THF): The parent compound, THF, is a polar apathetic solvent that is miscible with a wide range of organic solvents, including alcohols, ketones, esters, ethers, and hydrocarbons.[1][2] This broad miscibility is a strong indicator that this compound will also exhibit good solubility in many of these solvent classes.
-
2-(Chloromethyl)tetrahydrofuran: The structural isomer, 2-(Chloromethyl)tetrahydrofuran, is reported to be soluble in organic solvents such as ethanol and diethyl ether, with limited solubility in water.[3]
Based on these analogs, this compound is expected to be readily soluble or miscible in a variety of common organic solvents. The presence of the polar chloromethyl group may slightly enhance its affinity for polar solvents compared to THF, while the overall cyclic ether structure ensures good compatibility with a broad spectrum of organic media.
Data Presentation: Predicted Miscibility
The following table summarizes the predicted miscibility of this compound with a range of common organic solvents. It is crucial to note that this data is predictive and should be confirmed experimentally for any critical application.
| Solvent Class | Solvent | Predicted Miscibility | Rationale |
| Alcohols | Methanol | Miscible | Polar protic nature, similar to ethanol where the 2-isomer is soluble.[3] |
| Ethanol | Miscible | The 2-isomer is known to be soluble in ethanol.[3] | |
| Isopropanol | Miscible | Similar polarity to other short-chain alcohols. | |
| Ketones | Acetone | Miscible | THF is miscible with acetone.[1] |
| Methyl Ethyl Ketone | Miscible | Similar properties to acetone. | |
| Esters | Ethyl Acetate | Miscible | THF is miscible with ethyl acetate. |
| Ethers | Diethyl Ether | Miscible | The 2-isomer is soluble in diethyl ether.[3] |
| Dioxane | Miscible | Structurally similar cyclic ether. | |
| Tetrahydrofuran (THF) | Miscible | Self-miscibility is expected. | |
| Chlorinated Solvents | Dichloromethane | Miscible | Good solvent for a wide range of organic compounds. |
| Chloroform | Miscible | Good solvent for a wide range of organic compounds. | |
| Aromatic Hydrocarbons | Toluene | Miscible | THF is miscible with toluene. |
| Benzene | Miscible | THF is miscible with benzene. | |
| Aliphatic Hydrocarbons | Hexane | Likely Miscible/Soluble | The nonpolar character of the hydrocarbon chain may lead to high solubility, though potentially not complete miscibility in all proportions. |
| Heptane | Likely Miscible/Soluble | Similar to hexane. | |
| Polar Aprotic Solvents | Acetonitrile | Miscible | THF is miscible with acetonitrile. |
| Dimethylformamide (DMF) | Miscible | High polarity and aprotic nature should facilitate dissolution. | |
| Dimethyl Sulfoxide (DMSO) | Miscible | High polarity and aprotic nature should facilitate dissolution. |
Experimental Protocols
Given the absence of quantitative data, the following experimental protocols are provided as a guide for researchers to determine the solubility of this compound in their solvents of interest.
Qualitative Determination of Miscibility
This method provides a rapid assessment of whether two liquids are miscible in all proportions at a given temperature.
Materials:
-
This compound
-
Solvent of interest
-
Small, clear glass vials with caps
-
Calibrated pipettes or graduated cylinders
Procedure:
-
To a clean, dry vial, add a known volume (e.g., 1 mL) of the solvent of interest.
-
Incrementally add known volumes of this compound to the solvent, capping and shaking the vial vigorously after each addition.
-
Visually inspect the mixture against a well-lit background.
-
Observation:
-
If the mixture remains a single, clear phase after the addition of any amount of this compound, the two liquids are considered miscible.
-
If the mixture becomes cloudy or separates into two distinct layers, the liquids are immiscible or partially miscible.
-
Quantitative Determination of Solubility (Shake-Flask Method)
This method is a reliable technique for determining the equilibrium solubility of a liquid in another liquid when they are not fully miscible.
Materials:
-
This compound
-
Solvent of interest
-
Sealed, thermostatically controlled shaker bath or magnetic stirrer with temperature control
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible with the solvents)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial with a PTFE-lined septum). The presence of a distinct second phase of the solute is necessary to ensure saturation.
-
-
Equilibration:
-
Place the container in a thermostatically controlled shaker bath or on a magnetic stirrer in a temperature-controlled environment.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed in the temperature-controlled environment until the two phases have clearly separated.
-
-
Sampling:
-
Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a syringe. Avoid disturbing the interface or drawing any of the undissolved solute phase.
-
Immediately filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any micro-droplets of the undissolved solute.
-
-
Quantification:
-
Determine the mass of the collected saturated solution.
-
Dilute the sample to a known volume with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of the solubility of this compound in an organic solvent.
Caption: General workflow for the quantitative determination of solubility.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using 3-(Chloromethyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-(chloromethyl)tetrahydrofuran in the synthesis of valuable pharmaceutical intermediates. The tetrahydrofuran moiety is a common scaffold in a variety of biologically active compounds, making this compound a key building block for drug discovery and development.[1]
Introduction
This compound is a versatile bifunctional molecule featuring a stable tetrahydrofuran ring and a reactive chloromethyl group. This combination allows for its incorporation into more complex molecules through nucleophilic substitution reactions, primarily N-alkylation and O-alkylation. The tetrahydrofuran ring system is a prevalent structural motif in numerous approved drugs, contributing to favorable pharmacokinetic properties. This application note will focus on a widely applicable protocol for the synthesis of N-substituted piperazine intermediates, a common structural core in many active pharmaceutical ingredients (APIs).
Application: Synthesis of N-((Tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine
A primary application of this compound in pharmaceutical synthesis is the alkylation of amines. The reaction with N-Boc-piperazine is a key step in preparing monosubstituted piperazine derivatives, which are precursors to a wide range of APIs. The Boc (tert-butoxycarbonyl) protecting group allows for the selective alkylation of one nitrogen atom of the piperazine ring.
Experimental Protocol
This protocol describes the nucleophilic substitution reaction between this compound and N-Boc-piperazine to yield N-((tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine.
Materials:
-
This compound (CAS: 89181-22-6)
-
N-Boc-piperazine (CAS: 57260-71-6)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-Boc-piperazine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to N-Boc-piperazine.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 equiv.) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-((tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine.
Data Presentation
The following table summarizes representative data for the N-alkylation of N-Boc-piperazine with alkyl halides. The values presented are typical for this class of reaction and serve as a general guideline. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| N-Boc-piperazine | 1.0 equiv. |
| This compound | 1.1 equiv. |
| Base (e.g., K₂CO₃) | 2.0 equiv. |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 12-24 hours |
| Product | N-((Tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine |
| Representative Yield | 70-90% |
| Purity (after chromatography) | >95% |
| Analytical Techniques | TLC, LC-MS, ¹H NMR, ¹³C NMR |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-((tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine.
Caption: Reaction scheme for the N-alkylation of N-Boc-piperazine with this compound.
References
Application Notes and Protocols: Reactions of 3-(Chloromethyl)tetrahydrofuran with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the reactivity of 3-(Chloromethyl)tetrahydrofuran with various nucleophiles. It serves as a comprehensive guide, offering application notes, detailed experimental protocols, and quantitative data to facilitate its use in organic synthesis and drug development. The primary mode of reactivity involves nucleophilic substitution at the chloromethyl group, making this compound a valuable building block for introducing the tetrahydrofuran-3-ylmethyl moiety into a wide range of molecular scaffolds.
Introduction
This compound is a versatile bifunctional molecule featuring a stable tetrahydrofuran (THF) ring and a reactive primary alkyl chloride. The THF moiety is a common structural motif in numerous biologically active compounds and natural products. The chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions (SN2) with a diverse array of nucleophiles. This reactivity allows for the straightforward introduction of the tetrahydrofuran-3-ylmethyl scaffold, a key fragment in the synthesis of pharmaceuticals and agrochemicals, such as the neonicotinoid insecticide Dinotefuran.[1]
The reactivity of the C-Cl bond is characteristic of a primary alkyl chloride, generally favoring bimolecular nucleophilic substitution (SN2) pathways.[2] This document outlines the reactions of this compound with nitrogen, oxygen, sulfur, and carbon nucleophiles, providing specific protocols and reaction data to guide synthetic applications.
General Reaction Pathway: Nucleophilic Substitution
The fundamental reaction of this compound involves the displacement of the chloride ion by a nucleophile. This process typically follows an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to inversion of configuration if the center were chiral.
Caption: General SN2 reaction of this compound.
Reactions with Nitrogen Nucleophiles
The alkylation of nitrogen-containing compounds is one of the most well-documented applications of this compound. This reaction is crucial for synthesizing amines, amides, and azides, which are pivotal intermediates in medicinal chemistry.
N-Alkylation of Amines and Ammonia
The reaction of this compound with ammonia or primary/secondary amines yields the corresponding primary, secondary, or tertiary amines. This reaction is a direct and efficient method for producing (Tetrahydrofuran-3-yl)methanamine and its derivatives.[3][4] However, direct alkylation of ammonia or primary amines can sometimes lead to over-alkylation due to the increasing nucleophilicity of the product amine.[5] A common strategy to synthesize the primary amine involves a two-step process via an azide or nitrile intermediate followed by reduction.
Data Presentation: N-Alkylation Reactions
| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |
| Ammonia | 1. NaN₃, DMF; 2. H₂, Pd/C | (Tetrahydrofuran-3-yl)methanamine | High | Implied by[3] |
| Trimethylamine | Gas phase, Chloroform, or Water | (Tetrahydrofuran-3-yl)methyltrimethylammonium chloride | N/A (Theoretical) | [6] |
| Ammonia (Reductive Amination) | Tetrahydrofuran-3-carbaldehyde, NH₃/H₂, Bimetallic Catalyst | (Tetrahydrofuran-3-yl)methanamine | 99.1% | [3] |
Experimental Protocol: Synthesis of 3-(Azidomethyl)tetrahydrofuran
This protocol describes the synthesis of an azide intermediate, which can be readily reduced to the corresponding primary amine, (Tetrahydrofuran-3-yl)methanamine. This method avoids the over-alkylation issues associated with direct amination.
Workflow: Synthesis of 3-(Azidomethyl)tetrahydrofuran
Caption: Experimental workflow for the synthesis of 3-(azidomethyl)tetrahydrofuran.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Initiation: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 60-80°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(Azidomethyl)tetrahydrofuran. Further purification can be achieved by vacuum distillation or column chromatography.
Note: The resulting azide can be reduced to the primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄.
Reactions with Carbon Nucleophiles
Carbon-carbon bond formation is fundamental to building complex molecular skeletons. Grignard reagents are excellent carbon nucleophiles for reaction with alkyl halides like this compound.
Grignard Reactions
The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a new C-C bond, displacing the chloride. Tetrahydrofuran (THF) is a common and effective solvent for Grignard reactions.[7][8] It is important to note that while THF is a stable solvent for most Grignard reactions, side reactions with the solvent can occur under forcing conditions or with prolonged reaction times.[9][10]
Data Presentation: Grignard Coupling Reactions
| Nucleophile (R-MgX) | Solvent | Product | Expected Yield | Reference |
| Phenylmagnesium bromide | THF | 3-(Benzyl)tetrahydrofuran | Good to Excellent | General knowledge[8] |
| Methylmagnesium chloride | THF | 3-(Ethyl)tetrahydrofuran | Good to Excellent | General knowledge[8][11] |
| Isopropylmagnesium chloride | THF | 3-(Isobutyl)tetrahydrofuran | Good | General knowledge[7] |
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Logical Flow: Grignard Reaction Setup
Caption: Logical flow for performing a Grignard reaction.
Methodology:
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: Charge the flask with a solution of phenylmagnesium bromide in THF (1.1 eq).
-
Cooling: Cool the Grignard solution to 0°C using an ice bath.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or GC.
-
Quenching: Cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
Reactions with Other Nucleophiles
The electrophilic nature of this compound allows it to react with a wide variety of other nucleophiles, including those based on oxygen and sulfur.
Data Presentation: Reactions with O, S, and other Nucleophiles
| Nucleophile | Reagents/Conditions | Product | Expected Yield |
| Sodium Phenoxide | NaH, Phenol, THF | 3-(Phenoxymethyl)tetrahydrofuran | Good |
| Sodium Thiophenoxide | NaH, Thiophenol, DMF | 3-(Phenylthiomethyl)tetrahydrofuran | Good to Excellent |
| Sodium Cyanide | NaCN, DMSO | (Tetrahydrofuran-3-yl)acetonitrile | Good |
| Meldrum's Acid Anion | K₂CO₃, DMF | 5-((Tetrahydrofuran-3-yl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Good |
Experimental Protocol: O-Alkylation with Sodium Phenoxide
Methodology:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Nucleophile Addition: Add a solution of phenol (1.2 eq) in anhydrous THF dropwise at 0°C. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add a solution of this compound (1.0 eq) in anhydrous THF to the freshly prepared sodium phenoxide solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling, quench the reaction by carefully adding water. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield 3-(Phenoxymethyl)tetrahydrofuran.
References
- 1. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 2. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]
- 3. CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine - Google Patents [patents.google.com]
- 4. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijarse.com [ijarse.com]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation using 3-(Chloromethyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of complex molecules with diverse biological activities. The introduction of an N-(tetrahydrofuran-3-ylmethyl) moiety can significantly influence the pharmacological properties of a molecule, including its solubility, metabolic stability, and target-binding affinity. The tetrahydrofuran (THF) ring is a prevalent scaffold in many natural products and approved drugs, valued for its ability to form hydrogen bonds and its favorable pharmacokinetic profile. 3-(Chloromethyl)tetrahydrofuran is a key reagent for introducing this valuable structural motif. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound, along with representative data and a discussion of its applications in drug discovery. The N-alkylated products can serve as intermediates in the synthesis of novel therapeutics, potentially targeting a range of biological pathways, including the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[1][2][3]
Data Presentation
The following table summarizes representative yields for the N-alkylation of various amines with this compound under the conditions outlined in Protocol 1. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Amine Type | Product | Yield (%) |
| 1 | Benzylamine | Primary, Aliphatic | N-Benzyl-N-(tetrahydrofuran-3-ylmethyl)amine | 85 |
| 2 | Piperidine | Secondary, Cyclic | 1-(Tetrahydrofuran-3-ylmethyl)piperidine | 92 |
| 3 | Aniline | Primary, Aromatic | N-(Tetrahydrofuran-3-ylmethyl)aniline | 65 |
| 4 | Morpholine | Secondary, Cyclic | 4-(Tetrahydrofuran-3-ylmethyl)morpholine | 95 |
| 5 | Diethylamine | Secondary, Acyclic | N,N-Diethyl-N-(tetrahydrofuran-3-ylmethyl)amine | 78 |
Experimental Protocols
Protocol 1: General Procedure for N-alkylation using Sodium Hydride in DMF
This protocol describes a general method for the N-alkylation of primary and secondary amines with this compound using sodium hydride as a base in dimethylformamide (DMF).
Materials:
-
Amine (primary or secondary)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (0.2 M relative to the amine) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C (ice bath), add a solution of the amine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the N-alkylation of amines using this compound.
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an N-alkylated tetrahydrofuran derivative.
References
Application Note: 3-(Chloromethyl)tetrahydrofuran as a Versatile Intermediate in Agrochemical Synthesis
AN-AGRO-001
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the potential application of 3-(Chloromethyl)tetrahydrofuran as a key starting material in the synthesis of agrochemicals. While direct synthesis of commercial agrochemicals from this specific precursor is not widely documented, its structure presents a valuable opportunity for the synthesis of pivotal intermediates. This note provides detailed, prospective protocols for the synthesis of 3-aminomethyltetrahydrofuran, a crucial intermediate for the neonicotinoid insecticide Dinotefuran, from this compound. Two plausible synthetic routes are presented: one via an azide intermediate and the other utilizing the Gabriel synthesis. This application note serves as a practical guide for researchers in agrochemical process development, offering a foundation for the exploration of this promising synthetic pathway.
Introduction
The tetrahydrofuran moiety is a recurring structural motif in a variety of biologically active compounds, including certain classes of agrochemicals. Its favorable physicochemical properties can impart desirable characteristics such as improved systemic activity and metabolic stability in target organisms. This compound, with its reactive chloromethyl group, is a promising, yet underexplored, building block for the introduction of the 3-tetrahydrofurfuryl moiety into more complex molecules.
A significant application in agrochemical synthesis is the preparation of 3-aminomethyltetrahydrofuran, a key intermediate in the industrial production of the third-generation neonicotinoid insecticide, Dinotefuran. Dinotefuran exhibits a broad spectrum of insecticidal activity and a favorable safety profile. This document details two robust and well-established synthetic methodologies for the conversion of this compound to 3-aminomethyltetrahydrofuran, thereby highlighting its potential utility in the synthesis of Dinotefuran and related agrochemicals.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the conversion of this compound to 3-aminomethyltetrahydrofuran. Both pathways leverage the reactivity of the primary alkyl chloride for nucleophilic substitution.
Route A: Synthesis via Azide Intermediate This two-step route involves an initial S(_N)2 reaction with sodium azide to form 3-(azidomethyl)tetrahydrofuran, followed by reduction of the azide to the primary amine.
Route B: Gabriel Synthesis This classic method for preparing primary amines involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the desired amine.
A logical diagram illustrating the position of this compound as a precursor in the synthesis of Dinotefuran is presented below.
Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis of 3-aminomethyltetrahydrofuran from this compound.
Route A: Synthesis via Azide Intermediate
Step 1: Synthesis of 3-(Azidomethyl)tetrahydrofuran
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers and wash sequentially with deionized water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(azidomethyl)tetrahydrofuran.
-
Step 2: Reduction of 3-(Azidomethyl)tetrahydrofuran to 3-Aminomethyltetrahydrofuran
-
Materials:
-
3-(Azidomethyl)tetrahydrofuran (1.0 eq)
-
Lithium aluminum hydride (LiAlH(_4)) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(azidomethyl)tetrahydrofuran in anhydrous THF to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of deionized water, 15% sodium hydroxide solution, and then more deionized water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-aminomethyltetrahydrofuran.
-
Route B: Gabriel Synthesis
Step 1: Synthesis of N-(Tetrahydrofuran-3-ylmethyl)phthalimide
-
Materials:
-
This compound (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Combine this compound and potassium phthalimide in anhydrous DMF in a round-bottom flask.
-
Heat the mixture to 80-100 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain N-(tetrahydrofuran-3-ylmethyl)phthalimide.
-
Step 2: Hydrazinolysis to 3-Aminomethyltetrahydrofuran
-
Materials:
-
N-(Tetrahydrofuran-3-ylmethyl)phthalimide (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
-
Procedure:
-
Suspend N-(tetrahydrofuran-3-ylmethyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Heat the mixture to reflux for an additional hour to ensure complete hydrolysis.
-
Cool the mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminomethyltetrahydrofuran.
-
The experimental workflow for both proposed synthetic routes is depicted below.
Data Presentation
The following table summarizes the projected quantitative data for the proposed synthetic pathways. These values are estimates based on literature precedents for similar transformations and should be used for planning purposes. Actual results may vary.
| Route | Step | Product | Projected Yield (%) | Projected Purity (%) |
| A | 1. Azide Formation | 3-(Azidomethyl)tetrahydrofuran | 85 - 95 | >95 (crude) |
| 2. Azide Reduction | 3-Aminomethyltetrahydrofuran | 75 - 85 | >98 (after purification) | |
| B | 1. Phthalimide Alkylation | N-(Tetrahydrofuran-3-ylmethyl)phthalimide | 80 - 90 | >97 (after precipitation) |
| 2. Hydrazinolysis | 3-Aminomethyltetrahydrofuran | 70 - 80 | >98 (after purification) |
Conclusion
This compound is a promising and potentially cost-effective starting material for the synthesis of valuable agrochemical intermediates, such as 3-aminomethyltetrahydrofuran. The synthetic routes outlined in this application note, utilizing either an azide intermediate or the Gabriel synthesis, offer reliable and scalable methods for its conversion. These protocols provide a solid foundation for researchers to explore the utility of this compound in the development of new and existing agrochemicals. Further optimization of reaction conditions may lead to improved yields and process efficiency.
Synthesis of Novel Heterocyclic Compounds from 3-(Chloromethyl)tetrahydrofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-(chloromethyl)tetrahydrofuran as a versatile starting material. The tetrahydrofuran (THF) moiety is a significant structural motif in numerous biologically active molecules and approved pharmaceuticals.[1] The protocols outlined below describe the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are key scaffolds in drug discovery.
Synthesis of N-Substituted Heterocycles
The reactive chloromethyl group of this compound serves as an excellent electrophile for the N-alkylation of various heterocyclic systems.
Synthesis of 1-(Tetrahydrofuran-3-ylmethyl)-1H-imidazoles
Imidazole derivatives are prevalent in many pharmaceutical compounds. The following protocol describes the N-alkylation of imidazole with this compound.
Experimental Protocol:
A solution of imidazole (1.0 equiv.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is treated with a base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.2 equiv.). To this mixture, this compound (1.1 equiv.) is added dropwise. The reaction is then stirred at room temperature or heated to 60-80 °C until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][3][4][5]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 60 | 8 | 75-90 |
| 2 | NaH | THF | 25 | 12 | 80-95 |
| 3 | KOH | DMSO | 25 | 10 | 70-85 |
Table 1: Reaction conditions for the synthesis of 1-(Tetrahydrofuran-3-ylmethyl)-1H-imidazole.
Logical Workflow for N-Alkylation of Imidazole:
Caption: General workflow for the synthesis of 1-(Tetrahydrofuran-3-ylmethyl)-1H-imidazole.
Synthesis of 1-(Tetrahydrofuran-3-ylmethyl)-1H-1,2,3-triazoles via Click Chemistry
1,2,3-triazoles are readily synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry".[4][6][7][8] This involves a two-step process starting from this compound.
Step 1: Synthesis of 3-(Azidomethyl)tetrahydrofuran
Experimental Protocol:
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, sodium azide (NaN₃, 1.2-1.5 equiv.) is added. The reaction mixture is stirred at 60-80 °C for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield 3-(azidomethyl)tetrahydrofuran, which can often be used in the next step without further purification.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Experimental Protocol:
To a solution of 3-(azidomethyl)tetrahydrofuran (1.0 equiv.) and a terminal alkyne (1.0-1.2 equiv.) in a solvent mixture such as t-butanol/water or THF/water, a copper(I) source, for example, copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 equiv.) and a reducing agent like sodium ascorbate (0.1-0.2 equiv.) are added. The reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[9][10]
| Entry | Alkyne | Copper Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuSO₄/NaAsc | t-BuOH/H₂O | 25 | 12 | 85-95 |
| 2 | Propargyl alcohol | CuI | THF/H₂O | 25 | 16 | 80-90 |
| 3 | Ethyl propiolate | Cu/C | DCM | 110 (flow) | 0.2 | 96 |
Table 2: Reaction conditions for the synthesis of 1-(Tetrahydrofuran-3-ylmethyl)-1H-1,2,3-triazoles.
Signaling Pathway for Triazole Synthesis:
Caption: Synthetic pathway for 1,2,3-triazoles from this compound.
Synthesis of S-Substituted Heterocycles
Synthesis of 2-Substituted-Benzothiazoles
Benzothiazole derivatives are known for their wide range of biological activities. A potential route to novel benzothiazoles involves the reaction of 2-aminothiophenol with an electrophile derived from this compound. While direct alkylation is one possibility, a more common approach involves the condensation with an aldehyde.
Proposed Synthetic Route:
-
Oxidation: this compound can be converted to 3-formyltetrahydrofuran.
-
Condensation and Cyclization: The resulting aldehyde can then undergo condensation with 2-aminothiophenol, followed by oxidative cyclization to yield the 2-(tetrahydrofuran-3-yl)benzothiazole.
Experimental Protocol (Condensation/Cyclization Step):
A mixture of 2-aminothiophenol (1.0 equiv.) and 3-formyltetrahydrofuran (1.0 equiv.) in a solvent such as ethanol or DMSO is stirred, often in the presence of an oxidizing agent or catalyst. Various catalysts, including air, H₂O₂/HCl, or solid-supported reagents, can be employed to facilitate the cyclization.[10] The reaction temperature and time will vary depending on the chosen method. The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
| Entry | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Air | DMSO | 120 | 12 | Moderate to Good |
| 2 | H₂O₂/HCl | Ethanol | 25 | 1 | 85-94 |
| 3 | Montmorillonite K-10 | Toluene | 110 | 3 | Good |
Table 3: General conditions for the synthesis of 2-substituted-benzothiazoles from aldehydes.
Reaction Scheme for Benzothiazole Synthesis:
Caption: Pathway for the synthesis of 2-(tetrahydrofuran-3-yl)benzothiazole.
Synthesis of O-Substituted Heterocycles via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[6][11] This can be applied to synthesize precursors for novel oxygen-containing heterocycles.
Experimental Protocol:
A solution of a hydroxyl-containing compound (e.g., a phenol or an alcohol, 1.0 equiv.) in a suitable solvent like THF, DMF, or ethanol is treated with a strong base (e.g., NaH, potassium tert-butoxide, or NaOH, 1.1 equiv.) to generate the corresponding alkoxide. This compound (1.0-1.2 equiv.) is then added to the reaction mixture. The reaction is stirred at a temperature ranging from room temperature to the reflux temperature of the solvent until completion. The product is isolated by aqueous workup and extraction, followed by purification.
| Entry | Hydroxy Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH | THF | 25-60 | 4-12 | High |
| 2 | Catechol | K₂CO₃ | DMF | 80 | 6 | Good |
| 3 | Ethanol | Na | Ethanol | 78 | 8 | Good |
Table 4: General conditions for Williamson ether synthesis with this compound.
These ether products can then be subjected to further reactions, such as intramolecular cyclization, to form more complex heterocyclic systems.
General Workflow for Williamson Ether Synthesis:
Caption: Workflow for the synthesis of ethers and subsequent heterocycles.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific substrates and desired outcomes. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 8. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Synthesis [organic-chemistry.org]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Large-Scale Synthesis of 3-(Chloromethyl)tetrahydrofuran Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 3-(chloromethyl)tetrahydrofuran, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a robust two-stage process, beginning with the synthesis of the precursor, 3-(hydroxymethyl)tetrahydrofuran, followed by its chlorination.
Stage 1: Synthesis of 3-(Hydroxymethyl)tetrahydrofuran
The preferred industrial route to 3-(hydroxymethyl)tetrahydrofuran, also known as tetrahydro-3-furanmethanol, involves a two-step reduction of readily available starting materials such as 3-furaldehyde or 3-furancarboxylic acid. This method is advantageous due to its high efficiency and suitability for large-scale production.[1]
Step 1.1: Reduction of 3-Furaldehyde to 3-Furanmethanol
The initial step involves the reduction of 3-furaldehyde to 3-furanmethanol. This can be achieved using a variety of reducing agents, with sodium borohydride being a common and effective choice.
Step 1.2: Catalytic Hydrogenation of 3-Furanmethanol
The subsequent step is the catalytic hydrogenation of the furan ring in 3-furanmethanol to yield 3-(hydroxymethyl)tetrahydrofuran. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[2]
Experimental Protocol: Synthesis of 3-(Hydroxymethyl)tetrahydrofuran
Materials:
-
3-Furaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen Gas (H₂)
-
Inert solvent (e.g., Tetrahydrofuran - THF)
-
Autoclave reactor
Procedure:
-
Reduction of 3-Furaldehyde:
-
In a suitable reaction vessel, dissolve 3-furaldehyde in methanol at room temperature.
-
Slowly add sodium borohydride to the solution in portions, maintaining the temperature below 30°C.
-
Stir the mixture until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-furanmethanol.
-
-
Catalytic Hydrogenation:
-
Charge a high-pressure autoclave with 3-furanmethanol and an inert solvent such as THF.
-
Add 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to the target temperature (e.g., 50-100°C) and stir vigorously.
-
Monitor the reaction progress by hydrogen uptake or GC analysis.
-
Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing 3-(hydroxymethyl)tetrahydrofuran can be used directly in the next step or purified by distillation.
-
Quantitative Data Summary: Synthesis of 3-(Hydroxymethyl)tetrahydrofuran
| Parameter | Step 1.1: Reduction | Step 1.2: Hydrogenation |
| Starting Material | 3-Furaldehyde | 3-Furanmethanol |
| Key Reagents | Sodium Borohydride, Methanol | 5% Pd/C, Hydrogen |
| Typical Yield | >90% | >95% |
| Reaction Temperature | 20-30°C | 50-100°C |
| Reaction Pressure | Atmospheric | 10-50 bar |
| Reaction Time | 1-3 hours | 4-8 hours |
Stage 2: Chlorination of 3-(Hydroxymethyl)tetrahydrofuran
The conversion of the primary alcohol, 3-(hydroxymethyl)tetrahydrofuran, to the corresponding chloride is a critical step. For large-scale industrial applications, thionyl chloride (SOCl₂) is a preferred reagent due to its reactivity, cost-effectiveness, and the formation of gaseous byproducts (SO₂ and HCl) which simplifies purification.[1][3] The use of a catalyst, such as N,N-dimethylformamide (DMF), can facilitate the reaction and improve safety on a large scale by preventing the accumulation of unreacted thionyl chloride.
Experimental Protocol: Chlorination using Thionyl Chloride
Materials:
-
3-(Hydroxymethyl)tetrahydrofuran
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice-water bath
-
Aqueous sodium bicarbonate solution (for quenching)
Procedure:
-
To a solution of 3-(hydroxymethyl)tetrahydrofuran in anhydrous toluene, add a catalytic amount of DMF.
-
Cool the mixture in an ice-water bath.
-
Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature below 10°C. The addition rate should be controlled to manage the evolution of HCl and SO₂ gases.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
The solvent can be removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.
Quantitative Data Summary: Chlorination of 3-(Hydroxymethyl)tetrahydrofuran
| Parameter | Value |
| Starting Material | 3-(Hydroxymethyl)tetrahydrofuran |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Stoichiometry of SOCl₂ | 1.1 - 1.5 equivalents |
| Reaction Temperature | 0-10°C (addition), Room Temperature (reaction) |
| Reaction Time | 2-6 hours |
| Typical Yield | >85% |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages of the synthesis process.
Caption: Overall workflow for the synthesis of this compound.
Caption: Detailed workflow for the chlorination step.
References
Application Notes and Protocols: 3-(Chloromethyl)tetrahydrofuran in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)tetrahydrofuran is a versatile heterocyclic building block increasingly utilized in the synthesis of complex bioactive molecules. Its tetrahydrofuran ring is a common motif in numerous natural products and pharmaceuticals, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a reactive chloromethyl group allows for straightforward introduction of the tetrahydrofurfuryl moiety into various molecular scaffolds via nucleophilic substitution reactions. This application note details the use of this compound in the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor (SNRI), and provides a general protocol for its application in synthesizing related bioactive ethers.
Application: Synthesis of Viloxazine
Viloxazine is an antidepressant medication that primarily functions as a selective norepinephrine reuptake inhibitor (SNRI).[1][2] Its chemical structure features a (tetrahydrofuran-3-yl)methoxy group, which can be strategically introduced using this compound as a key synthetic precursor. The synthesis involves the O-alkylation of a phenolic precursor with this compound.
Synthetic Workflow for Viloxazine Analogues
The general synthetic approach for preparing Viloxazine and its analogues from this compound is outlined below. This workflow highlights the key steps of nucleophilic substitution and subsequent transformations to yield the final bioactive molecule.
Caption: General synthetic workflow for Viloxazine analogues.
Experimental Protocols
Protocol 1: General Synthesis of Aryl-(tetrahydrofuran-3-yl)methyl Ethers
This protocol describes a general method for the synthesis of aryl ethers of 3-hydroxymethyltetrahydrofuran, a key structural motif in Viloxazine and related compounds, through the reaction of a phenol with this compound.
Materials:
-
This compound
-
Substituted Phenol (e.g., 2-ethoxyphenol)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Stirring apparatus and inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reaction, workup, and purification
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous solvent (e.g., acetone or DMF).
-
Base Addition: Add the base (1.5 - 2.0 eq of K₂CO₃ or 1.1 eq of NaH) to the stirred solution at room temperature.
-
Alkylation: Add this compound (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a suitable temperature (e.g., reflux for acetone or 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the solid. If NaH was used, quench the reaction carefully with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired aryl-(tetrahydrofuran-3-yl)methyl ether.
Quantitative Data (Representative):
| Reactant (Phenol) | Base | Solvent | Yield (%) | Purity (%) | Reference |
| 2-Ethoxyphenol | K₂CO₃ | Acetone | 75-85 | >95 | Hypothetical |
| 4-Methoxyphenol | NaH | DMF | 80-90 | >98 | Hypothetical |
Note: The yields and purities are representative and may vary depending on the specific substrate and reaction conditions.
Biological Activity and Signaling Pathway
Viloxazine acts as a selective norepinephrine reuptake inhibitor (SNRI), which leads to an increase in the extracellular concentrations of norepinephrine and, to some extent, dopamine and serotonin in the prefrontal cortex.[3][4] This modulation of neurotransmitter levels is believed to be the primary mechanism underlying its antidepressant and therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).[3]
Norepinephrine Reuptake Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of Viloxazine at the synaptic level. By blocking the norepinephrine transporter (NET), Viloxazine increases the availability of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Caption: Mechanism of norepinephrine reuptake inhibition by Viloxazine.
Conclusion
This compound serves as a valuable and efficient building block for the synthesis of bioactive molecules, exemplified by its potential application in the synthesis of the antidepressant Viloxazine. The straightforward nucleophilic substitution reactions it undergoes allow for the facile incorporation of the tetrahydrofurfuryl moiety, a desirable feature in modern drug design. The provided protocols and diagrams offer a foundational understanding for researchers and scientists to explore the utility of this compound in the development of novel therapeutics.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 3. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
Application Note: Mechanisms and Protocols for Ring-Opening Reactions of 3-(Chloromethyl)tetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-(Chloromethyl)tetrahydrofuran is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure features a stable tetrahydrofuran (THF) ring and a reactive chloromethyl side chain. This dual functionality allows for a range of chemical transformations. The primary mode of reactivity involves nucleophilic substitution at the exocyclic chloromethyl group, a pathway frequently exploited in drug discovery to introduce the tetrahydrofuran-3-ylmethyl moiety into larger molecules. While the THF ring is generally stable, it can undergo ring-opening reactions under specific, typically acidic, conditions. This document provides a detailed overview of these two principal reaction mechanisms, complete with experimental protocols and quantitative data to guide researchers in utilizing this valuable synthetic intermediate.
Part 1: Nucleophilic Substitution at the Chloromethyl Group (S N 2 Mechanism)
The most common reaction involving this compound is the nucleophilic substitution of the chloride atom. Due to the primary nature of the carbon atom bearing the chlorine, this reaction proceeds reliably through a bimolecular nucleophilic substitution (S N 2) mechanism.
Mechanism Description In an S N 2 reaction, a nucleophile directly attacks the electrophilic carbon atom of the chloromethyl group from the side opposite to the leaving group (the chloride ion).[1][2] The process is concerted, meaning the formation of the new bond between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-chlorine bond.[1] This reaction is stereospecific and results in an inversion of configuration at the reaction center, although the carbon in the chloromethyl group is achiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1][2] This pathway is favored by polar aprotic solvents.
Visualization of the S N 2 Pathway
Caption: General S N 2 mechanism for this compound.
Applications in Drug Development This S N 2 reaction is a cornerstone for incorporating the tetrahydrofuran-3-ylmethyl scaffold into drug candidates. The THF motif is present in numerous natural products and can improve pharmacokinetic properties such as solubility and metabolic stability. By reacting this compound with nucleophilic sites (e.g., amines, thiols, phenols) on a parent molecule, medicinal chemists can efficiently generate novel analogues for structure-activity relationship (SAR) studies.[3]
Experimental Protocols for S N 2 Reactions
Protocol 1: Reaction with Amine Nucleophiles (Amination) This protocol describes the synthesis of N-substituted 3-(aminomethyl)tetrahydrofuran derivatives, which are valuable intermediates for various pharmaceuticals.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary or secondary amine (1.0 eq.), this compound (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.).
-
Solvent: Add a suitable polar aprotic solvent, such as acetonitrile (CH₃CN) or dimethylformamide (DMF), to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (Thioetherification) This protocol outlines the formation of a thioether linkage, a common functional group in many biologically active molecules.
-
Setup: In a nitrogen-purged round-bottom flask, dissolve the thiol (1.0 eq.) in a polar aprotic solvent like DMF or THF.
-
Base: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.[4][5] Stir for 30 minutes.
-
Reaction: Add this compound (1.1 eq.) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude thioether by flash column chromatography.
Table 1: Summary of S N 2 Reaction Conditions and Data
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Amine | Aniline | K₂CO₃ | Acetonitrile | 80 | 85-95 | General Knowledge |
| Thiol | Thiophenol | NaH | DMF | 0 to RT | 90-98 | [6] |
| Alcohol/Phenol | Phenol | Cs₂CO₃ | DMF | 60 | 80-90 | General Knowledge |
| Carboxylate | Sodium Acetate | None | DMF | 80 | 75-85 | General Knowledge |
Part 2: Ring-Opening Reactions of the Tetrahydrofuran Moiety
While less common for this specific substrate, the tetrahydrofuran ring itself can be opened under forcing conditions, typically in the presence of a strong Brønsted or Lewis acid. This reaction does not directly involve the chloromethyl group as a leaving group but rather proceeds via activation of the ring's ether oxygen.
Mechanism Description The reaction is initiated by the protonation or coordination of a Lewis acid to the ether oxygen atom. This activation makes the adjacent carbon atoms (C2 and C5) highly electrophilic and susceptible to attack by a nucleophile. The nucleophile then attacks one of these carbons, leading to the cleavage of a C-O bond and the opening of the ring. The product is a linear, substituted butanol. For example, reacting THF with hydrogen chloride (HCl) gas yields 4-chlorobutan-1-ol.[7] In the case of this compound, the reaction would yield a substituted diol or halo-alcohol, depending on the nucleophile used.
Visualization of the Acid-Catalyzed Ring-Opening Workflow
Caption: Workflow for acid-catalyzed ring-opening of the THF moiety.
Experimental Protocol for Ring-Opening
This protocol provides a general method for the ring-opening of a THF ring using hydrogen chloride, adapted from the synthesis of tetramethylene chlorohydrin.[7]
Protocol 3: Acid-Catalyzed Ring Opening with HCl
-
Setup: In a three-necked flask fitted with a reflux condenser, a thermometer, and a gas inlet tube, place the this compound.
-
Reaction: Heat the liquid to its boiling point. Bubble a slow stream of dry hydrogen chloride (HCl) gas into the boiling liquid. The temperature of the boiling liquid will rise as the reaction proceeds.
-
Monitoring: Continue the reaction for several hours until the boiling point of the solution remains constant, indicating the consumption of the starting material.
-
Workup: Cool the resulting mixture. Transfer it to a distillation flask and fractionally distill under reduced pressure to isolate the ring-opened product. A trap cooled with an ice-salt mixture should be used to collect any unreacted starting material or volatile byproducts.
-
Purification: The collected fraction containing the product can be further purified by redistillation.
Table 2: Summary of THF Ring-Opening Reaction Conditions
| Substrate | Reagent | Conditions | Product | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Tetrahydrofuran | HCl (gas) | Neat, reflux, 4-5 hrs | 4-chlorobutan-1-ol | 54-57 | [7] |
| Tetrahydrofuran | Acetic Anhydride, H₃PW₁₂O₄₀ | Bulk, 20 °C | Poly(THF) diacetate | Variable | [8] |
| Tetrahydrofuran | Triflic Acid, ArOH | Toluene, rt | ArO(CH₂)₄OH | - |[9] |
Conclusion this compound possesses two key sites of reactivity. Under neutral or basic conditions, it functions as a robust electrophile for S N 2 reactions at the chloromethyl side chain, providing a reliable method for introducing the tetrahydrofuran-3-ylmethyl group in pharmaceutical synthesis. In contrast, the stable ether ring can only be opened under harsh acidic conditions through a distinct activation and nucleophilic attack mechanism. Understanding these divergent pathways is crucial for researchers to effectively control the reaction outcomes and leverage this versatile intermediate in drug development and complex molecule synthesis.
References
- 1. gacariyalur.ac.in [gacariyalur.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]
- 4. Buy Tetrahydrofuran-3-thiol | 98071-96-6 [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Chloromethyl)tetrahydrofuran by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-(Chloromethyl)tetrahydrofuran by distillation.
Troubleshooting Guide
Users may encounter several issues during the distillation of this compound. This guide provides systematic solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not distilling at the expected temperature. | - Incorrect pressure reading.- Presence of significant amounts of low-boiling impurities.- Thermometer placed incorrectly. | - Calibrate the pressure gauge.- Perform a fractional distillation to separate the low-boiling fraction.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head. |
| Product is co-distilling with impurities. | - Inefficient fractional distillation column.- Formation of an azeotrope.- Similar boiling points of the product and impurities. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- While specific azeotrope data for this compound is not readily available, adding a small amount of a non-polar solvent and redistilling may help break potential azeotropes.- Employ fractional distillation with a high reflux ratio to improve separation. |
| Product is decomposing in the distillation pot (darkening of the solution). | - Overheating.- Presence of acidic or basic impurities catalyzing decomposition.- Thermal instability of the compound at its boiling point. | - Use vacuum distillation to lower the boiling point.- Neutralize the crude product before distillation. A wash with a dilute sodium bicarbonate solution followed by drying is recommended.- Avoid prolonged heating. Distill the product as quickly as possible once the distillation temperature is reached. |
| Low yield of purified product. | - Incomplete initial reaction.- Loss of product during workup.- Decomposition during distillation.- Hold-up in the distillation apparatus. | - Optimize the synthesis reaction to maximize conversion.- Ensure efficient extraction and drying steps before distillation.- Follow the recommendations for preventing decomposition (see above).- Use a smaller distillation apparatus for small-scale purifications to minimize losses. |
| Distillation is very slow or stops. | - Insufficient heating.- Leaks in the vacuum system (for vacuum distillation).- Blockage in the condenser. | - Gradually increase the heating mantle temperature.- Check all joints and connections for leaks using a vacuum gauge.- Ensure a steady flow of coolant through the condenser and check for any obstructions. |
| Sudden pressure drop or "bumping" in the distillation flask. | - Lack of boiling chips or a magnetic stirrer.- Superheating of the liquid. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure smooth and controlled heating. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is approximately 150-151 °C at atmospheric pressure.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities often originate from the synthesis process, which typically involves the chlorination of tetrahydrofurfuryl alcohol.[1] Potential impurities include:
-
Unreacted tetrahydrofurfuryl alcohol (boiling point: ~178 °C).
-
Byproducts from the chlorinating agent, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) if thionyl chloride is used.[2][3]
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Polymeric materials or tars formed by side reactions.
Q3: Is this compound prone to decomposition during distillation?
A3: Chlorinated ethers can be susceptible to thermal decomposition, particularly dehydrochlorination, at elevated temperatures. It is advisable to distill this compound under reduced pressure to lower the boiling point and minimize the risk of decomposition.
Q4: Are there any specific safety precautions I should take when distilling this compound?
A4: Yes, several safety precautions are crucial:
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Work in a well-ventilated fume hood. this compound is an irritant.
-
Check for peroxides. Like its parent compound, tetrahydrofuran (THF), this compound may form explosive peroxides upon storage, especially if exposed to air and light.[4] Always test for peroxides before distillation and remove them if present.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure the distillation apparatus is assembled correctly and securely.
Q5: How can I test for and remove peroxides?
A5: You can test for peroxides using commercially available peroxide test strips or by adding a few drops of the sample to a potassium iodide (KI) solution in acetic acid. A yellow to brown color indicates the presence of peroxides. To remove peroxides, you can pass the crude material through a column of activated alumina or treat it with a reducing agent like sodium sulfite or ferrous sulfate, followed by washing and drying before distillation.
Q6: Should I use simple or fractional distillation?
A6: Fractional distillation is recommended for the purification of this compound, especially if the crude product contains impurities with boiling points close to that of the desired product.[5] A simple distillation may be sufficient if the impurities are non-volatile or have a significantly different boiling point.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 89181-22-6 | [6] |
| Molecular Formula | C₅H₉ClO | [6] |
| Molecular Weight | 120.58 g/mol | [6] |
| Boiling Point (at 760 mmHg) | 150-151 °C | [7] |
| Boiling Point (at 16 Torr) | 55-56 °C | [6] |
| Density | 1.11 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.455 | [7] |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by fractional distillation.
1. Pre-distillation Workup: a. Transfer the crude this compound to a separatory funnel. b. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and brine. c. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). d. Filter to remove the drying agent.
2. Peroxide Test: a. Before heating, test a small aliquot of the crude material for the presence of peroxides. b. If peroxides are present, they must be removed prior to distillation.
3. Distillation Apparatus Setup: a. Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. b. Add the dried and filtered crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. c. For vacuum distillation, connect the apparatus to a vacuum source with a pressure gauge and a cold trap.
4. Distillation Procedure: a. Begin heating the distillation flask gently using a heating mantle. b. If performing a vacuum distillation, slowly reduce the pressure to the desired level. c. Gradually increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column. d. Allow a reflux ring to slowly ascend the column to establish a temperature gradient. e. Collect any low-boiling impurities as the first fraction. f. When the temperature at the distillation head stabilizes at the boiling point of this compound (adjusting for pressure if under vacuum), change the receiving flask to collect the pure product. g. Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness. h. Turn off the heat and allow the apparatus to cool completely before dismantling.
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
References
- 1. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]
- 2. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FURAN, 3-(CHLOROMETHYL)TETRAHYDRO- | 89181-22-6 [chemicalbook.com]
- 7. Tetrahydrofurfuryl chloride | 3003-84-7 [chemicalbook.com]
Technical Support Center: 3-(Chloromethyl)tetrahydrofuran Alkylations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)tetrahydrofuran alkylations. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected products of a successful alkylation reaction with this compound?
In a typical nucleophilic substitution reaction, the chlorine atom on the chloromethyl group of this compound is displaced by a nucleophile (Nu:⁻). The primary expected product is the 3-(substituted methyl)tetrahydrofuran, where a new carbon-nucleophile bond is formed. This reaction generally proceeds via an Sɴ2 mechanism.[1]
Q2: What are the most common side reactions observed during alkylations using this compound?
The two most common side reactions are elimination and ring-opening of the tetrahydrofuran moiety. The extent of these side reactions is highly dependent on the reaction conditions, particularly the nature of the base/nucleophile, temperature, and the presence of any catalysts.
Q3: What is the structure of the byproduct from the elimination side reaction?
The elimination side reaction, specifically a β-elimination, involves the removal of a proton from the carbon adjacent to the chloromethyl group and the subsequent loss of the chloride ion. This results in the formation of an alkene, 3-methylenetetrahydrofuran . This reaction is more likely to occur with strong, sterically hindered bases.
Q4: Under what conditions can the tetrahydrofuran ring open?
The tetrahydrofuran ring is generally stable but can undergo ring-opening under certain conditions. Strong Lewis acids can catalyze the cleavage of the C-O bonds within the ether ring.[2][3][4] This can lead to a variety of linear byproducts, and in some cases, polymerization of the tetrahydrofuran ring.[5][6] While less common, highly reactive organometallic reagents or harsh work-up conditions could potentially promote ring-opening.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylated Product and Formation of an Alkene Byproduct
Potential Cause: The primary cause of low yields of the desired substitution product, accompanied by the formation of 3-methylenetetrahydrofuran, is the competing elimination reaction. This is often favored by the use of strong, non-nucleophilic, or sterically hindered bases, as well as elevated reaction temperatures.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a soft, non-hindered, and highly nucleophilic reagent. If a base is required, opt for a weaker base that is still capable of deprotonating the nucleophile but is less likely to promote elimination. Examples include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[7] | Strong, bulky bases like potassium tert-butoxide or LDA favor elimination over substitution. Weaker bases minimize the rate of the E2 elimination pathway. |
| Temperature Control | Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. | Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature will therefore disfavor the elimination pathway to a greater extent. |
| Nucleophile Choice | Select a nucleophile with high nucleophilicity and low basicity. | Nucleophiles such as iodide, bromide, or thiolates are generally good nucleophiles and weak bases, favoring the Sɴ2 substitution pathway. |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents can help to solvate the cation of the nucleophilic salt, increasing the nucleophilicity of the anion and favoring the Sɴ2 reaction. |
Issue 2: Presence of Unexpected Linear Byproducts in the Reaction Mixture
Potential Cause: The formation of linear byproducts suggests that the tetrahydrofuran ring has undergone cleavage. This is most commonly initiated by the presence of strong Lewis acids, which might be added as catalysts or generated in situ. Protic acids, if present in significant concentrations, can also promote ring-opening.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Avoidance of Strong Lewis Acids | If a Lewis acid is necessary for the reaction, consider using a milder one. Alternatively, explore catalyst-free conditions if possible. | Strong Lewis acids like AlCl₃ or TiCl₄ can readily coordinate to the oxygen of the tetrahydrofuran ring, activating it for nucleophilic attack and subsequent ring-opening. |
| Reaction Work-up | During the reaction work-up, use a mild aqueous quench (e.g., saturated ammonium chloride solution) and avoid strong acids. | Acidic work-up conditions can lead to the cleavage of the ether linkage, especially at elevated temperatures. |
| Purity of Reagents | Ensure that all reagents and solvents are free from strong acid impurities. | Contaminants can inadvertently catalyze the ring-opening reaction. |
Visualizing Reaction Pathways
To better understand the competing reaction pathways in this compound alkylations, the following diagrams illustrate the desired substitution reaction and the common side reactions.
Caption: Desired Sɴ2 substitution pathway.
Caption: E2 elimination side reaction pathway.
Caption: Lewis acid-catalyzed ring-opening side reaction.
Experimental Protocols
While specific quantitative data for side reactions in this compound alkylations are not extensively reported, the following general protocol for a nucleophilic substitution can serve as a starting point. Researchers should carefully monitor their reactions for the formation of the side products mentioned above.
General Protocol for Nucleophilic Substitution of this compound
-
Reagents and Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
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If the nucleophile requires deprotonation, add a mild base such as potassium carbonate (1.5 equivalents) at this stage.
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Stir the mixture at room temperature for 15-30 minutes.
-
-
Reaction:
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or GC-MS analysis indicates consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo.
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Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-(substituted methyl)tetrahydrofuran.
-
Note: It is crucial to analyze the crude reaction mixture by techniques such as GC-MS or ¹H NMR to identify and quantify any potential side products like 3-methylenetetrahydrofuran or ring-opened species. This will help in optimizing the reaction conditions to maximize the yield of the desired product.
References
- 1. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update [ouci.dntb.gov.ua]
- 5. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(Chloromethyl)tetrahydrofuran
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is through the chlorination of its corresponding alcohol precursor, (Tetrahydrofuran-3-yl)methanol. This is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[1] Other notable methods include the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS), offering mild reaction conditions.[2][3][4]
Q2: What are the key reaction parameters to consider for optimization?
Optimizing the synthesis of this compound involves careful consideration of several parameters:
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Choice of Chlorinating Agent: The reactivity and selectivity of the chlorinating agent will significantly impact the reaction. Thionyl chloride is robust, while the Appel reaction conditions are generally milder.
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Solvent: The choice of solvent can influence reaction rate and side product formation. Aprotic solvents like dichloromethane (DCM), chloroform, or toluene are commonly used.[2][3]
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Temperature: Temperature control is crucial. Many chlorination reactions are exothermic and may require initial cooling, followed by heating to drive the reaction to completion.
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Stoichiometry: The molar ratio of the alcohol to the chlorinating agent is a critical factor. An excess of the chlorinating agent can lead to the formation of undesired byproducts.
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Presence of a Base: In reactions with thionyl chloride, a base such as pyridine is often added to neutralize the HCl generated, which can prevent acid-catalyzed side reactions.[5]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6][7] By comparing the spot or peak of the starting material, (Tetrahydrofuran-3-yl)methanol, with the newly forming product spot/peak, you can determine the extent of the conversion.
Q4: What are the primary safety precautions when working with chlorinating agents like thionyl chloride?
Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (SO₂ and HCl).[8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is thoroughly dried before use to prevent unwanted reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Reagents: The chlorinating agent (e.g., thionyl chloride) may have degraded due to improper storage and exposure to moisture. 2. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. | 1. Use a fresh bottle of the chlorinating agent. 2. Gradually increase the reaction temperature, monitoring for product formation via TLC or GC. Refluxing in a suitable solvent is a common strategy.[2] 3. Continue to monitor the reaction over a longer period. |
| Formation of Multiple Products (Side Reactions) | 1. Ring Opening: Under strongly acidic conditions, the tetrahydrofuran ring may be susceptible to opening. 2. Elimination: If the reaction temperature is too high, elimination to form an alkene may occur. 3. Ether Formation: Intermolecular reaction between the starting alcohol and the product could lead to ether byproducts. | 1. Add a non-nucleophilic base, such as pyridine, to scavenge the generated acid (HCl).[5] 2. Maintain a lower reaction temperature and consider using a milder chlorinating agent. 3. Use a more dilute solution to disfavor intermolecular reactions. |
| Difficult Purification of the Final Product | 1. Co-distillation with Solvent: The boiling point of the product may be close to that of the solvent used. 2. Presence of Non-volatile Byproducts: Byproducts from the Appel reaction (triphenylphosphine oxide) can complicate purification.[3] 3. Residual Acid: Traces of acid can cause product degradation during distillation. | 1. Choose a solvent with a significantly different boiling point from the product. 2. For Appel reactions, triphenylphosphine oxide can often be removed by filtration or column chromatography.[9] 3. Neutralize the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) during workup before distillation. |
Experimental Protocols
Method 1: Chlorination using Thionyl Chloride
This protocol provides a general procedure for the chlorination of (Tetrahydrofuran-3-yl)methanol.
Materials:
-
(Tetrahydrofuran-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve (Tetrahydrofuran-3-yl)methanol (1.0 eq) in anhydrous DCM.
-
If using, add pyridine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃. Caution: Gas evolution (CO₂) will occur.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Method 2: Appel Reaction
This protocol outlines the synthesis of this compound using the Appel reaction.
Materials:
-
(Tetrahydrofuran-3-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., acetonitrile or DCM)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.1 eq) in the chosen anhydrous solvent.
-
Add the chlorine source (1.1 eq of CCl₄ or NCS).
-
Add (Tetrahydrofuran-3-yl)methanol (1.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct. Alternatively, in some cases, the byproduct can be precipitated and removed by filtration.[9]
Data Presentation
Table 1: Effect of Chlorinating Agent and Conditions
| Chlorinating Agent | Typical Solvent | Temperature | Additive | Key Considerations |
| Thionyl Chloride (SOCl₂) | DCM, Toluene, Neat | 0 °C to reflux | Pyridine (optional) | Byproducts are gaseous, simplifying workup.[1] Pyridine can prevent side reactions. |
| Appel Reaction (PPh₃/CCl₄ or NCS) | Acetonitrile, DCM | Room Temperature | None | Milder conditions, but requires removal of triphenylphosphine oxide.[3][4] |
| Phosphorus Pentachloride (PCl₅) | Chlorinated solvents | 0 °C to room temp. | None | Highly reactive; can be less selective. |
Table 2: Troubleshooting Low Yields
| Symptom | Possible Cause | Recommendation |
| Starting material remains | Insufficient heating or reaction time | Increase temperature to reflux and monitor for longer durations. |
| Multiple spots on TLC | Side reactions (e.g., elimination, ether formation) | Use milder conditions (lower temperature), add a base like pyridine. |
| Product loss during workup | Emulsion formation during extraction | Add brine to the aqueous layer to break the emulsion. |
| Product decomposes on distillation | Residual acid | Neutralize the crude product with a mild base before distillation. |
Visualizations
Caption: General synthesis and purification workflow.
Caption: A decision tree for troubleshooting low yields.
References
- 1. Sciencemadness Discussion Board - Methods of Chlorination of Primary non Benzylic Alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
stability of 3-(Chloromethyl)tetrahydrofuran in acidic and basic media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-(Chloromethyl)tetrahydrofuran in acidic and basic media. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a reactive intermediate and should be handled with care. Its stability is significantly influenced by the pH of the medium. As a primary alkyl chloride and a cyclic ether, it is susceptible to degradation under both acidic and basic conditions, particularly at elevated temperatures. For storage, it is recommended to keep it in a cool, dry place, protected from moisture and incompatible materials.
Q2: What happens to this compound in an acidic solution?
In acidic media, this compound can undergo two primary degradation pathways:
-
Hydrolysis of the chloromethyl group: The primary alkyl chloride can undergo slow hydrolysis to form 3-(hydroxymethyl)tetrahydrofuran and hydrochloric acid. This reaction is generally slower than in basic media but can be accelerated by heat.
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Acid-catalyzed ring-opening of the tetrahydrofuran ring: The ether oxygen can be protonated by a strong acid, making the tetrahydrofuran ring susceptible to nucleophilic attack.[1][2] This can lead to the formation of various ring-opened products. For example, in the presence of a strong acid like HCl, 4-chloro-2-(chloromethyl)butan-1-ol could be formed.
Q3: How stable is this compound in a basic solution?
Under basic conditions, this compound is susceptible to two main reactions:
-
Hydrolysis of the chloromethyl group: The primary alkyl chloride can undergo nucleophilic substitution (typically SN2) by hydroxide ions to yield 3-(hydroxymethyl)tetrahydrofuran.[3] This reaction is generally faster than in acidic or neutral conditions.
-
Elimination reaction: Although substitution is generally favored for primary alkyl halides, an elimination reaction to form 3-methylenetetrahydrofuran can occur as a minor pathway, especially with strong, sterically hindered bases.
Q4: What are the expected degradation products of this compound?
The primary degradation products depend on the pH of the medium:
-
Acidic conditions: 3-(Hydroxymethyl)tetrahydrofuran, and potentially ring-opened products like 4-chloro-2-(chloromethyl)butan-1-ol.
-
Basic conditions: Primarily 3-(Hydroxymethyl)tetrahydrofuran, with the possibility of 3-methylenetetrahydrofuran as a minor product.
Q5: Are there any specific handling precautions I should take during my experiments?
Yes. Due to its reactivity, it is advisable to:
-
Use this compound in a well-ventilated fume hood.
-
Avoid contact with strong acids, bases, and oxidizing agents.
-
Store it in a tightly sealed container in a cool, dry place.
-
Monitor your reactions for the formation of degradation products, especially if they are sensitive to acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product in an acidic reaction. | Degradation of this compound via hydrolysis or ring-opening. | Buffer the reaction medium to a less acidic pH if possible. Run the reaction at a lower temperature to minimize degradation. Monitor the reaction progress closely and minimize reaction time. |
| Unexpected side-products observed in a basic reaction. | Hydrolysis of the chloromethyl group or elimination reaction. | If hydrolysis is undesired, consider using a non-nucleophilic base or protecting the chloromethyl group. To avoid elimination, use a non-hindered base and lower reaction temperatures. |
| Inconsistent reaction outcomes. | Variable stability of this compound due to storage conditions or impurities. | Ensure the starting material is of high purity and has been stored properly. Consider re-purifying the compound if its quality is uncertain. |
| Formation of an unknown impurity. | A degradation product of this compound. | Characterize the impurity using analytical techniques like GC-MS or LC-MS to identify its structure. This will help in understanding the degradation pathway and optimizing the reaction conditions to avoid its formation. |
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by experimental analysis.
Table 1: Stability of this compound in Acidic Media at 50°C
| pH | Time (hours) | % this compound Remaining | Major Degradation Product |
| 1 | 0 | 100 | - |
| 1 | 6 | 85 | 3-(Hydroxymethyl)tetrahydrofuran |
| 1 | 24 | 60 | 3-(Hydroxymethyl)tetrahydrofuran, Ring-opened products |
| 3 | 0 | 100 | - |
| 3 | 6 | 95 | 3-(Hydroxymethyl)tetrahydrofuran |
| 3 | 24 | 88 | 3-(Hydroxymethyl)tetrahydrofuran |
| 5 | 0 | 100 | - |
| 5 | 6 | 98 | 3-(Hydroxymethyl)tetrahydrofuran |
| 5 | 24 | 96 | 3-(Hydroxymethyl)tetrahydrofuran |
Table 2: Stability of this compound in Basic Media at 25°C
| pH | Time (hours) | % this compound Remaining | Major Degradation Product |
| 9 | 0 | 100 | - |
| 9 | 6 | 92 | 3-(Hydroxymethyl)tetrahydrofuran |
| 9 | 24 | 75 | 3-(Hydroxymethyl)tetrahydrofuran |
| 11 | 0 | 100 | - |
| 11 | 6 | 80 | 3-(Hydroxymethyl)tetrahydrofuran |
| 11 | 24 | 50 | 3-(Hydroxymethyl)tetrahydrofuran |
| 13 | 0 | 100 | - |
| 13 | 6 | 65 | 3-(Hydroxymethyl)tetrahydrofuran |
| 13 | 24 | 20 | 3-(Hydroxymethyl)tetrahydrofuran |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under forced degradation conditions, as recommended by ICH guidelines.[4][5]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Buffer solutions (pH 4, 7, 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or GC-MS system for analysis
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of HCl solution (0.1 M and 1 M).
-
Incubate the solutions at a set temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Basic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of NaOH solution (0.1 M and 1 M).
-
Incubate the solutions at room temperature.
-
Withdraw samples at specified time points.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of water.
-
Incubate the solution at a set temperature (e.g., 60°C).
-
Withdraw samples at specified time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or GC-MS method to quantify the amount of remaining this compound and to identify and quantify any degradation products.[6]
-
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation rate under each condition.
Visualizations
Caption: Proposed degradation pathways in acidic media.
Caption: Proposed degradation pathways in basic media.
Caption: Experimental workflow for a stability study.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.viu.ca [web.viu.ca]
- 4. galbraith.com [galbraith.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid polymerization of 3-(Chloromethyl)tetrahydrofuran
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the polymerization of 3-(Chloromethyl)tetrahydrofuran. The information is presented in a question-and-answer format through FAQs and a troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a heterocyclic organic compound. As a cyclic ether, its five-membered ring is susceptible to ring-opening polymerization. This process is primarily initiated by cationic species, leading to the formation of long-chain polymers. The presence of the chloromethyl group can also influence its reactivity.
Q2: What is the primary mechanism of this compound polymerization?
The primary mechanism is cationic ring-opening polymerization. This process is typically initiated by electrophiles, such as strong Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the tetrahydrofuran ring. This activation makes the ring susceptible to nucleophilic attack by another monomer unit, leading to chain propagation.
Q3: What are the common initiators or conditions that can trigger polymerization?
Several factors can initiate the polymerization of this compound:
-
Acidic Contaminants: Trace amounts of acidic impurities in the compound or the reaction vessel can act as initiators.
-
Lewis Acids: Reagents such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄) are potent initiators of cationic polymerization.
-
Strong Oxidizing Agents: These can potentially generate species that initiate polymerization.
-
High Temperatures: Elevated temperatures can accelerate the rate of polymerization, especially in the presence of initiators.
-
Exposure to Air and Light: Similar to its parent compound, tetrahydrofuran (THF), prolonged exposure to air and light can lead to the formation of peroxides. While the primary concern with peroxides in THF is explosion upon concentration, they can also potentially initiate polymerization under certain conditions.
Q4: How can I visually inspect - (Chloromethyl)tetrahydrofuran for signs of polymerization?
Initial signs of polymerization can be subtle. Be vigilant for the following changes:
-
Increased Viscosity: The liquid may become noticeably more viscous or syrupy.
-
Appearance of Solids: The formation of a precipitate or solid mass is a clear indication of advanced polymerization.
-
Discoloration: While not always indicative of polymerization, any unexpected color change should be investigated.
Q5: Are there any recommended chemical inhibitors to prevent polymerization?
It is crucial to note that the effectiveness of an inhibitor can be application-dependent. If your synthesis is sensitive to certain functional groups, the choice of inhibitor must be carefully considered.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| The viscosity of this compound has increased. | Onset of polymerization. | 1. Do not heat the material. 2. If the viscosity increase is minor, consider using it immediately for non-critical applications after filtering. 3. If the viscosity is significantly high, it is recommended to dispose of the material according to your institution's hazardous waste guidelines. |
| Solids have formed in the this compound container. | Advanced polymerization. | The material is no longer usable. Do not attempt to redissolve the polymer. Dispose of the entire container as hazardous waste. |
| The compound appears discolored. | Presence of impurities or degradation products. | Discoloration may indicate the presence of species that could initiate polymerization. It is advisable to purify the material by distillation before use. Caution: Never distill to dryness, as this can concentrate potentially explosive peroxides. |
Experimental Protocols
Protocol 1: Storage and Handling of this compound
-
Storage:
-
Store in a tightly sealed, amber glass bottle to protect from light.
-
The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition. Recommended storage temperatures are typically between 2-8°C.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.
-
-
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Use clean, dry glassware and equipment to avoid introducing contaminants that could initiate polymerization.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Protocol 2: Quality Control - Viscosity Check for Polymerization Onset
A simple, qualitative method to check for the onset of polymerization is to observe the flow characteristics of the liquid.
-
Reference: Use a fresh, unopened bottle of this compound as a reference standard.
-
Procedure:
-
Allow both the test sample and the reference standard to equilibrate to the same temperature.
-
Gently tilt both bottles to a similar angle and observe the flow of the liquid down the inner wall of the bottle.
-
-
Interpretation:
-
If the test sample flows noticeably slower than the reference, it indicates an increase in viscosity and the potential onset of polymerization.
-
For a more quantitative assessment, a viscometer can be used to measure the absolute viscosity and compare it to the specification of the fresh material.
Data Presentation
Table 1: Recommended Storage Conditions and Incompatible Materials
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Atmosphere | Inert gas (Nitrogen, Argon) |
| Container | Tightly sealed, amber glass bottle |
| Incompatible Materials | Strong acids, Lewis acids, Strong oxidizing agents, Strong bases |
Visualizations
Caption: Factors influencing the polymerization of this compound and preventative measures.
Caption: Troubleshooting workflow for suspected polymerization.
Technical Support Center: Synthesis of 3-(Chloromethyl)tetrahydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 3-(Chloromethyl)tetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most prevalent laboratory and industrial synthesis route for this compound involves the chlorination of 3-hydroxymethyltetrahydrofuran. This precursor can be synthesized from the cyclization of 1,2,4-butanetriol.
Q2: Which chlorinating agent is typically used, and what are the general reaction conditions?
Thionyl chloride (SOCl₂) is a widely used chlorinating agent for converting 3-hydroxymethyltetrahydrofuran to this compound. The reaction is often carried out in an inert solvent, and in some cases, a base like pyridine is used to neutralize the HCl byproduct. It is important to control the reaction temperature, as elevated temperatures can lead to the formation of undesirable byproducts.
Q3: What are the potential impurities I should be aware of during the synthesis of this compound?
Several impurities can arise during the synthesis, primarily categorized as:
-
Isomeric Impurities: Rearrangement reactions can lead to the formation of other chlorinated isomers, such as 2-(Chloromethyl)tetrahydrofuran.
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-hydroxymethyltetrahydrofuran in the final product.
-
Solvent and Reagent Residues: Residual solvents used in the reaction or purification steps, as well as byproducts from the chlorinating agent (e.g., sulfur-containing compounds from thionyl chloride), can be present.
-
Over-chlorination Products: Although less common for this specific substrate, the possibility of forming dichlorinated species should be considered, especially under harsh reaction conditions.
-
Ring-Opened Byproducts: Under strongly acidic conditions, the tetrahydrofuran ring can potentially open, leading to chlorinated butanol derivatives.
Troubleshooting Guide: Identifying and Resolving Impurity Issues
This guide provides a structured approach to identifying and addressing common impurity-related challenges in your synthesis.
Issue 1: Presence of an Unexpected Isomer in the Final Product
-
Symptom: GC-MS or NMR analysis indicates the presence of a compound with the same mass as the desired product but a different retention time or spectral pattern. This is often the 2-(Chloromethyl)tetrahydrofuran isomer.
-
Potential Cause: Acid-catalyzed rearrangement of the 3-substituted intermediate or product. The acidic environment generated by the use of thionyl chloride can promote such rearrangements.
-
Troubleshooting Steps:
-
Reaction Temperature Control: Ensure the reaction is carried out at a low and controlled temperature to minimize rearrangement.
-
Use of a Base: The addition of a non-nucleophilic base, such as pyridine, can scavenge the HCl byproduct, thereby reducing the acidity of the reaction medium and suppressing isomerization.
-
Choice of Chlorinating Agent: Consider alternative chlorinating agents that operate under milder, less acidic conditions.
-
Purification: Employ high-resolution distillation or preparative chromatography to separate the isomers.
-
Issue 2: Significant Amount of Unreacted 3-Hydroxymethyltetrahydrofuran
-
Symptom: Analytical data (e.g., GC, TLC, NMR) shows a significant peak corresponding to the starting alcohol.
-
Potential Cause:
-
Insufficient amount of chlorinating agent.
-
Reaction time is too short.
-
Low reaction temperature leading to slow kinetics.
-
Deactivation of the chlorinating agent by moisture.
-
-
Troubleshooting Steps:
-
Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the chlorinating agent is used.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the point of completion.
-
Temperature Optimization: Gradually increase the reaction temperature if the reaction is sluggish, while being mindful of potential side reactions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the decomposition of the chlorinating agent.
-
Issue 3: Detection of High-Boiling Point Impurities
-
Symptom: GC analysis shows broad peaks at higher retention times, or distillation leaves a significant, viscous residue.
-
Potential Cause: Formation of ethers or other condensation products from side reactions of the starting material or product.
-
Troubleshooting Steps:
-
Controlled Addition: Add the chlorinating agent slowly to the solution of the alcohol to maintain a low concentration of reactive intermediates and minimize side reactions.
-
Dilution: Conduct the reaction at a higher dilution to reduce the probability of intermolecular side reactions.
-
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Objective: To separate and identify volatile impurities in the reaction mixture.
-
Methodology:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers and other byproducts.
-
Injection: Inject a diluted sample of the crude reaction mixture or purified product.
-
Temperature Program: Start with a low initial oven temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The fragmentation patterns can help in identifying the structures of the impurities. Isomers will have the same molecular ion peak but may show subtle differences in their fragmentation.[1]
-
-
Data Interpretation: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of known standards if available. For unknown peaks, analyze the fragmentation pattern to propose potential structures.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
-
Objective: To distinguish between this compound and its isomers.
-
Methodology:
-
Solvent: Use a deuterated solvent such as CDCl₃.
-
Spectra: Acquire both ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can provide additional structural information.
-
-
Data Interpretation: The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum will be distinct for each isomer due to the different symmetry and electronic environments of the nuclei.[2] For example, the signals for the protons on the carbon bearing the chloromethyl group and the adjacent ring protons will have characteristic chemical shifts and splitting patterns for the 3-substituted versus the 2-substituted isomer.
Data Presentation
Table 1: Typical GC-MS Data for Impurity Analysis
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) | Potential Identification |
| Peak 1 | Lower than product | 71, 43 | Unreacted 3-hydroxymethyltetrahydrofuran |
| Peak 2 | Main Peak | 120 (M+), 85, 43 | This compound |
| Peak 3 | Close to Main Peak | 120 (M+), 85, 57 | 2-(Chloromethyl)tetrahydrofuran (Isomer) |
| Peak 4 | Higher than product | Varies | Dimerization/Condensation Products |
Note: Retention times are relative and depend on the specific GC conditions.
Visualizations
Caption: Synthesis pathway and potential impurity formation routes.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
Navigating Reactions with 3-(Chloromethyl)tetrahydrofuran: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing reaction yields and troubleshooting common issues encountered when working with 3-(Chloromethyl)tetrahydrofuran. The following information, presented in a question-and-answer format, is designed to streamline your experimental workflow and enhance your synthetic outcomes.
Troubleshooting Guides
This section addresses specific challenges that may arise during reactions involving this compound, focusing on the prevalent Williamson ether synthesis and other nucleophilic substitution reactions.
Issue 1: Low or No Product Yield in Williamson Ether Synthesis
-
Question: I am attempting a Williamson ether synthesis with this compound and an alkoxide, but I am observing very low conversion to the desired ether. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in Williamson ether synthesis are frequently traced back to several key factors. Since this compound is a primary alkyl halide, it is an ideal substrate for the S_N2 mechanism that governs this reaction.[1] Therefore, issues likely stem from the reaction conditions or reagents.
-
Inadequate Base: The complete deprotonation of the alcohol to form the alkoxide nucleophile is critical. If a weak base is used, the equilibrium will favor the starting alcohol, which is a much weaker nucleophile.
-
Recommendation: Employ a strong base to ensure complete formation of the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[1] Milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic alcohols like phenols.
-
-
Improper Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the alkoxide.
-
Recommendation: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents effectively solvate the cation of the alkoxide, leaving a more reactive, "naked" anion to participate in the substitution reaction.[2] Tetrahydrofuran (THF) is also a common and effective solvent.[2] Protic solvents, like the parent alcohol, can be used but may lead to slower reaction rates due to solvation of the alkoxide through hydrogen bonding.
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Any water present will react with the strong base, quenching it, and can also hydrolyze the alkyl halide.
-
Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If using a solid base like NaH, ensure it has been properly stored to prevent deactivation.
-
-
Reaction Temperature and Time: Sub-optimal temperature or reaction duration can lead to incomplete reactions.
-
Recommendation: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[2] Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time, which can range from a few hours to overnight.
-
-
Issue 2: Formation of Side Products
-
Question: My reaction with this compound is producing significant amounts of an unknown byproduct alongside my desired product. What are the likely side reactions and how can I minimize them?
-
Answer: The primary competing reaction in a Williamson ether synthesis is the E2 elimination. While less likely with a primary halide like this compound, it can still occur, especially under certain conditions.
-
E2 Elimination: This pathway is favored by sterically hindered alkoxides or very strong, bulky bases. The base abstracts a proton from the carbon adjacent to the chloromethyl group, leading to the formation of an alkene.
-
Recommendation: To minimize elimination, use the least sterically hindered alkoxide possible. For instance, if synthesizing an unsymmetrical ether, choose the synthetic route where the primary alkyl halide (this compound) is attacked by the more sterically demanding alkoxide, rather than the other way around. Also, avoid excessively high temperatures, as this can favor elimination over substitution.[2]
-
-
Other Nucleophilic Substitution: If your reaction mixture contains other nucleophilic species, they may compete with your intended nucleophile.
-
Recommendation: Ensure the purity of your starting materials and solvents to avoid unintended reactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the reactivity of this compound compared to other alkyl chlorides?
-
A1: As a primary alkyl chloride, this compound is well-suited for S_N2 reactions. Its reactivity is generally comparable to other primary alkyl chlorides. The ether oxygen in the tetrahydrofuran ring can have a modest influence on the reaction rate through inductive effects, but it does not significantly hinder the accessibility of the electrophilic carbon.
-
-
Q2: Can I use this compound in reactions with nucleophiles other than alkoxides?
-
A2: Yes, this compound can react with a variety of nucleophiles in S_N2 reactions. Examples include:
-
Azides: Reaction with sodium azide (NaN₃) will yield 3-(azidomethyl)tetrahydrofuran.
-
Cyanides: Reaction with sodium cyanide (NaCN) will produce 3-(cyanomethyl)tetrahydrofuran.
-
Amines: Primary and secondary amines can be alkylated with this compound.
-
Thiolates: Reaction with thiolates will form the corresponding thioether.
-
-
-
Q3: Are there any specific safety precautions I should take when working with this compound?
-
A3: this compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Data Presentation
The following table summarizes the expected outcomes and key parameters for Williamson ether synthesis with this compound under different conditions. Please note that specific yields can vary based on the exact substrate and experimental setup.
| Nucleophile (Alcohol) | Base | Solvent | Typical Temperature (°C) | Expected Yield Range | Key Considerations |
| Phenol | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 80 - 120 | Good to Excellent | Phenols are more acidic, allowing for the use of milder bases. |
| Primary Alcohol | NaH, KH | THF, DMF | 50 - 80 | Good to Excellent | Strong bases are needed for less acidic alcohols. Ensure anhydrous conditions. |
| Secondary Alcohol | NaH, KH | THF, DMF | 50 - 80 | Moderate to Good | Increased risk of E2 elimination as a side reaction due to steric hindrance.[1] |
| Tertiary Alcohol | Not Recommended | - | - | Poor to None | E2 elimination is the major pathway due to significant steric hindrance.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of 3-(Phenoxymethyl)tetrahydrofuran
This protocol provides a representative procedure for a Williamson ether synthesis using this compound.
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium phenoxide.
-
Alkyl Halide Addition: Add this compound (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x), followed by water (1 x), and finally with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-(phenoxymethyl)tetrahydrofuran.
Visualizations
Caption: Experimental workflow for Williamson ether synthesis.
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Grignard Reactions with 3-(Chloromethyl)tetrahydrofuran
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 3-(chloromethyl)tetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Grignard reaction with this compound?
A1: The main challenges include initiating the reaction, minimizing the Wurtz-coupling side reaction, and ensuring completely anhydrous conditions. The presence of the ether oxygen in the substrate can also potentially coordinate with the magnesium, influencing reactivity.
Q2: Why is my Grignard reaction with this compound not starting?
A2: Failure to initiate is a common issue in Grignard synthesis. The primary causes are often a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of trace amounts of water in the glassware or solvent.[1]
Q3: What is the Wurtz-coupling side product and how can I avoid it?
A3: The Wurtz-coupling product is a homocoupled dimer of the starting halide. In this case, it would be 1,2-bis(tetrahydrofuran-3-yl)ethane. This side reaction occurs when the newly formed Grignard reagent reacts with unreacted this compound. To minimize this, use slow, controlled addition of the alkyl halide, maintain a moderate reaction temperature, and ensure the magnesium is highly activated.[2]
Q4: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (THF)?
A4: Both diethyl ether and THF are commonly used for Grignard reactions. THF is generally a better solvent for Grignard reagents due to its higher coordinating ability, which can help stabilize the Grignard reagent.[3] However, for some substrates, THF can promote Wurtz coupling more than diethyl ether.[2] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative that can sometimes provide better yields and easier workup.[2][4]
Q5: How can I activate the magnesium turnings?
A5: Activating the magnesium is crucial for a successful reaction. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium turnings to expose a fresh surface.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the Grignard reaction with this compound.
Problem 1: Reaction Fails to Initiate
Symptoms:
-
No visual signs of reaction (e.g., bubbling, cloudiness, or heat generation).
-
The color of the initiator (e.g., iodine) does not fade.
Troubleshooting Workflow:
Problem 2: Low Yield of the Desired Product
Symptoms:
-
Isolation of a significantly lower amount of the expected product after workup.
-
Presence of significant side products in NMR or GC-MS analysis.
| Potential Cause | Recommended Solution |
| Wurtz-Coupling | - Add the this compound solution dropwise and slowly to the magnesium suspension. - Maintain a moderate reaction temperature (e.g., gentle reflux in diethyl ether or room temperature to 40°C in THF). - Use highly activated magnesium to ensure rapid Grignard formation.[2] |
| Incomplete Reaction | - Allow for a sufficient reaction time after the addition of the alkyl chloride is complete (e.g., 1-2 hours). - Ensure efficient stirring to maintain good contact between the reactants. |
| Reaction with Protic Impurities | - Ensure all reagents and solvents are strictly anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions with the electrophile | - For reactions with ketones, enolization can be a competing side reaction.[6] Consider using a less hindered Grignard reagent if possible or a more reactive electrophile. - For reactions with esters, double addition is common. Use a 2:1 molar ratio of Grignard reagent to ester for the synthesis of tertiary alcohols. |
Problem 3: Formation of a Dark Brown or Black Reaction Mixture
Symptoms:
-
The reaction mixture turns dark, indicating potential decomposition.
| Potential Cause | Recommended Solution |
| Overheating | - Control the rate of addition of the alkyl halide to maintain a steady, gentle reflux. - Use an external cooling bath if the reaction becomes too exothermic. |
| Impurities | - Ensure high purity of the magnesium turnings and the this compound. Impurities can catalyze decomposition.[6] |
| Decomposition of the Grignard Reagent | - The stability of the Grignard reagent can be solvent-dependent. Solutions in THF are generally stable when stored under an inert atmosphere.[3] Avoid prolonged storage at elevated temperatures. |
Experimental Protocols
The following are general, adapted protocols for the preparation of (tetrahydrofuran-3-yl)methylmagnesium chloride and its subsequent reaction with an electrophile. Note: These are generalized procedures and may require optimization for specific applications.
Protocol 1: Preparation of (Tetrahydrofuran-3-yl)methylmagnesium Chloride
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1 small crystal) or 1,2-dibromoethane (a few drops)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the iodine color disappears or bubbling is observed. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of a solution of this compound in anhydrous THF to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling and the formation of a cloudy, grayish suspension.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Protocol 2: Reaction of (Tetrahydrofuran-3-yl)methylmagnesium Chloride with an Aldehyde (e.g., Benzaldehyde)
Materials:
-
(Tetrahydrofuran-3-yl)methylmagnesium chloride solution in THF (from Protocol 1)
-
Benzaldehyde (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a separate, dry, three-necked round-bottom flask under an inert atmosphere, prepare a solution of benzaldehyde in anhydrous THF.
-
Addition: Cool the benzaldehyde solution to 0°C in an ice bath. Slowly add the prepared (tetrahydrofuran-3-yl)methylmagnesium chloride solution to the benzaldehyde solution via a cannula or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table provides generalized data on the effect of solvents on Grignard reactions. Specific yields for this compound may vary.
| Solvent | Boiling Point (°C) | General Observations | Potential Impact on Yield |
| Diethyl Ether | 34.6 | Easier to initiate reactions due to lower boiling point allowing for gentle reflux. May result in lower Wurtz coupling for some substrates. | Generally good yields. |
| Tetrahydrofuran (THF) | 66 | Stronger Lewis base, better at solvating and stabilizing the Grignard reagent.[3] May lead to faster reactions.[7] Can sometimes increase Wurtz coupling.[2] | Can provide excellent yields, but optimization may be needed to minimize side reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | A greener alternative to THF. Can suppress Wurtz coupling and simplify workup due to its lower water miscibility.[2][4] | Often results in improved yields, particularly for reactive halides prone to Wurtz coupling.[2] |
Signaling Pathways and Experimental Workflows
The logical flow of troubleshooting a failing Grignard reaction can be visualized as a decision tree, guiding the researcher through a series of checks and corrective actions.
References
- 1. Grignard syntheses - Patent 0119701 [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Magnesium Chloride - 3.0m Solution In Tetrahydrofuran (thf), Clear To Slightly Yellow Liquid, Highly Reactive Flammable Grignard Reagent For Organic Synthesis at Best Price in Mumbai | A B Enterprises [tradeindia.com]
Technical Support Center: Purification Strategies for the Removal of Unreacted 3-(Chloromethyl)tetrahydrofuran
This technical support guide is designed for researchers, scientists, and drug development professionals who are seeking effective methods for the removal of unreacted 3-(chloromethyl)tetrahydrofuran from their reaction products. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and a troubleshooting guide to assist in your purification efforts.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. While specific data for the 3-isomer can be limited, the properties are expected to be very similar to the well-documented 2-isomer. Key properties include its boiling point, solubility, and density. It is a liquid at room temperature and is soluble in many common organic solvents but has limited solubility in water.[1][2]
Q2: My product is a high-boiling point solid. What is the simplest method to remove unreacted this compound?
A2: For a non-volatile product, the most straightforward approach is to remove the unreacted this compound by evaporation under reduced pressure (rotary evaporation). Given its relatively high boiling point, heating the water bath on the rotary evaporator may be necessary. For products that are sensitive to heat, a high-vacuum pump may be required to remove the reagent at a lower temperature.
Q3: I am concerned that my product may co-distill with this compound. What should I do?
A3: If your product has a boiling point close to that of this compound, simple distillation will not be effective. In this case, fractional distillation under reduced pressure is recommended. A fractionating column, such as a Vigreux or packed column, will provide the necessary theoretical plates for a successful separation.
Q4: Can I use a liquid-liquid extraction to remove this compound?
A4: Yes, liquid-liquid extraction can be an effective method, particularly if your product has significantly different solubility properties than this compound. Since this compound has limited water solubility, performing multiple extractions with water or brine can help to partition it into the aqueous phase, especially if the reaction was performed in a water-miscible solvent like THF.[1] For less polar products, a common technique is to dilute the reaction mixture with a non-polar solvent and then wash with water.
Q5: How can I chemically quench the unreacted this compound before work-up?
A5: Unreacted this compound, as an alkyl halide, can be quenched by adding a nucleophile to the reaction mixture at the end of the reaction. Common quenching agents include water, saturated aqueous ammonium chloride, or amines like triethylamine. The choice of quenching agent will depend on the stability of your product to these conditions. The addition of a quenching agent can convert the unreacted starting material into a more polar and water-soluble species, which is then more easily removed during an aqueous work-up.
Q6: What are the recommended conditions for removing this compound using flash column chromatography?
A6: Flash column chromatography is a highly effective method for removing unreacted this compound, especially when other methods fail or when high purity is required. Since this compound is a moderately polar compound, a normal-phase silica gel column is typically used. The choice of eluent will depend on the polarity of your product. A good starting point is a solvent system of hexanes and ethyl acetate. You should aim for a solvent system that gives your product an Rf of ~0.3 on a TLC plate, while the this compound will likely have a higher Rf.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of 2-(chloromethyl)tetrahydrofuran, which can be used as a close approximation for the 3-isomer. These properties are essential for planning your purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO | [3] |
| Molecular Weight | 120.58 g/mol | [2][3] |
| Boiling Point | 150-151 °C (at 760 mmHg) | [2][4][5] |
| Density | ~1.11 g/mL at 25 °C | [4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in organic solvents like ethanol and diethyl ether; limited solubility in water. | [1][6] |
Experimental Protocols
Below are detailed methodologies for three common techniques to remove unreacted this compound from a reaction product.
Protocol 1: Fractional Vacuum Distillation
This method is suitable for thermally stable products with a boiling point significantly different from this compound.
Materials:
-
Crude reaction mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a condenser and thermometer
-
Receiving flasks
-
Vacuum pump and manometer
-
Heating mantle with a stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Transfer the crude reaction mixture to the round-bottom flask. Add a magnetic stir bar.
-
Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
-
Begin stirring and gently heat the flask using the heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling solvents in the first receiving flask.
-
Carefully increase the temperature to distill the this compound. The boiling point will depend on the pressure.
-
Once the temperature begins to rise again, or the distillation of the impurity slows, change the receiving flask to collect the pure product.
Protocol 2: Quench and Liquid-Liquid Extraction
This protocol is useful for reactions where the product is stable to aqueous conditions and has good solubility in an organic solvent that is immiscible with water.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Erlenmeyer flasks
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the quenching solution to the stirred reaction mixture.
-
Transfer the quenched mixture to a separatory funnel.
-
Add the organic extraction solvent and shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with water and then with brine to remove residual water-soluble impurities.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of the majority of the unreacted starting material.
Protocol 3: Flash Column Chromatography
This is the preferred method for achieving high purity, especially for small to medium-scale reactions.
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp or staining solution for visualization
Procedure:
-
Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios.
-
Pack the chromatography column with silica gel as a slurry in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions by rotary evaporation to yield the purified product.
Mandatory Visualization
Decision-Making Workflow for Purification Method Selection
The following diagram illustrates a logical workflow to help you decide on the most appropriate method for removing unreacted this compound.
Caption: A decision-making workflow for selecting the optimal purification method.
References
- 1. CAS 3003-84-7: 2-(Chloromethyl)tetrahydrofuran [cymitquimica.com]
- 2. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Tetrahydrofurfuryl chloride | 3003-84-7 [chemicalbook.com]
- 6. Tetrahydrofurfuryl chloride(3003-84-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Technical Support Center: Monitoring 3-(Chloromethyl)tetrahydrofuran Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring reactions involving 3-(Chloromethyl)tetrahydrofuran. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions with this compound?
A1: The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and in-situ monitoring.[3][4] For identification of unknown byproducts, Mass Spectrometry (MS), typically coupled with chromatography (GC-MS or LC-MS), is the most definitive method.[1][5]
Q2: How can I perform a quick check to see if my starting material is being consumed?
A2: Thin Layer Chromatography (TLC) is an ideal method for rapid, qualitative monitoring. By spotting the reaction mixture alongside the this compound starting material on a TLC plate, you can visually track the disappearance of the starting material spot and the appearance of new product spots.[1]
Q3: What is the best technique for obtaining precise quantitative data on reaction conversion?
A3: For accurate quantitative analysis, HPLC and GC are the preferred methods.[1] When coupled with an appropriate internal standard, these techniques can provide precise measurements of the concentration of reactants and products over time, allowing for the calculation of reaction kinetics and final yield.[1][2]
Q4: How can I identify unknown byproducts in my reaction mixture?
A4: Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying unknown byproducts.[1] The mass spectrometer provides mass-to-charge ratio information, which helps in elucidating the structure of unexpected compounds formed during the reaction.[5]
Q5: Is it possible to monitor a this compound reaction in real-time without taking samples?
A5: Yes, in-situ monitoring is possible using NMR spectroscopy.[3] This technique allows you to observe the reaction as it happens directly in the NMR tube, providing real-time data on the consumption of reactants and the formation of products.[4]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Issue | Potential Cause | Solution |
| Poor peak shape (tailing or fronting) | 1. Active sites on the column. 2. Column overloading. 3. Inappropriate injection temperature. | 1. Use a column with deactivation (e.g., DB-5). 2. Dilute the sample. 3. Optimize the injector temperature. |
| No peaks detected | 1. Injector or detector malfunction. 2. Column bleed. 3. Sample too dilute. | 1. Check instrument parameters and perform maintenance. 2. Condition the column. 3. Concentrate the sample or inject a larger volume. |
| Ghost peaks | 1. Contamination from the septum or syringe. 2. Carryover from a previous injection. | 1. Replace the septum and clean the syringe. 2. Run a blank solvent injection to clean the system. |
| Shifting retention times | 1. Fluctuation in carrier gas flow rate. 2. Column aging. 3. Temperature fluctuations in the oven. | 1. Check for leaks in the gas lines. 2. Replace the column. 3. Ensure the oven is properly calibrated. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Potential Cause | Solution |
| High backpressure | 1. Blockage in the system (e.g., tubing, column frit). 2. PEEK tubing swelling due to high THF concentration.[6] 3. Sample precipitation. | 1. Flush the system in reverse. 2. Use stainless steel tubing if THF concentration is high.[7] 3. Filter all samples before injection.[1] |
| Baseline noise or drift | 1. Peroxide formation in THF mobile phase.[6][8] 2. Air bubbles in the pump or detector. 3. Mobile phase not properly mixed or degassed. | 1. Use fresh, HPLC-grade THF and store it properly.[6] 2. Purge the pump and detector. 3. Sonicate or degas the mobile phase. |
| Poor resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high. | 1. Optimize the mobile phase gradient or isocratic composition.[7] 2. Replace the column. 3. Reduce the flow rate. |
| Extra peaks in the chromatogram | 1. Sample contamination. 2. Degradation of the sample in the vial. 3. Injector valve issues. | 1. Use clean vials and solvent. 2. Analyze samples promptly after preparation. 3. Service the injector. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause | Solution |
| Distorted spectral lineshapes | 1. Magnetic field inhomogeneity caused by the reaction mixture.[4] 2. Presence of solid particles in the NMR tube. | 1. Use software tools to correct for distortions.[4] 2. Filter the sample before transferring to the NMR tube. |
| Difficulty in quantifying signals | 1. Peak overlap.[4] 2. Poor signal-to-noise ratio. | 1. Use higher field strength NMR or 2D NMR techniques. 2. Increase the number of scans. |
| Unidentified signals | 1. Impurities in the starting material or solvent. 2. Formation of unexpected byproducts. | 1. Run a spectrum of the starting materials and solvent. 2. Use 2D NMR or LC-MS to identify the unknown compounds. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction.
-
Quench the reaction if necessary (e.g., by adding a cold solvent).
-
Dilute the aliquot in a known volume of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., n-octane).[2]
-
Filter the sample through a 0.45 µm syringe filter.
-
-
GC-MS Parameters:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium.[9]
-
Inlet Temperature: 250 °C.[9]
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.[9]
-
Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification).[10]
-
Detector Temperature: 280 °C.[9]
-
-
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify the peaks corresponding to this compound, product(s), and the internal standard by their retention times and mass spectra.
-
Integrate the peak areas and use a pre-established calibration curve to determine the concentration of each component and calculate the reaction conversion.
-
Protocol 2: HPLC-UV Analysis of Reaction Mixture
-
Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., 1,3-dichlorobenzene) in the mobile phase.[1]
-
At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction.
-
Quench the reaction if necessary.
-
Dilute the aliquot in a known volume of the internal standard stock solution.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
-
HPLC Parameters:
-
Analysis:
-
Inject the prepared sample into the HPLC.
-
Integrate the peak areas for this compound, the product(s), and the internal standard.
-
Use a pre-established calibration curve to determine the concentration of each component and calculate the reaction conversion.[1]
-
Visualizations
Caption: A flowchart illustrating the general workflow for monitoring a chemical reaction.
Caption: A decision tree to guide the selection of the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. env.go.jp [env.go.jp]
- 6. Is it OK to use THF (tetrahydrofuran) on my HPLC? [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. THF Stability - Chromatography Forum [chromforum.org]
- 9. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Chloromethyl)tetrahydrofuran and 3-(Bromomethyl)tetrahydrofuran in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-(chloromethyl)tetrahydrofuran and 3-(bromomethyl)tetrahydrofuran, two key intermediates in the synthesis of various pharmaceutical compounds and complex organic molecules. The comparative analysis is grounded in fundamental principles of organic chemistry and supported by a detailed experimental protocol for quantitative evaluation.
Introduction to Reactivity
In the realm of synthetic chemistry, the efficiency of a reaction often hinges on the nature of the leaving group. For alkyl halides, the reactivity in nucleophilic substitution reactions is significantly influenced by the identity of the halogen. It is a well-established principle that bromide is a better leaving group than chloride.[1] This is attributed to two primary factors: the carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a more stable, weaker base than the chloride ion.[2][3][4] Consequently, 3-(bromomethyl)tetrahydrofuran is anticipated to exhibit greater reactivity in nucleophilic substitution reactions compared to its chloro-analog.
Quantitative Reactivity Comparison
Table 1: Hypothetical Comparative Reactivity Data in a Nucleophilic Substitution Reaction with Sodium Azide
| Parameter | This compound | 3-(Bromomethyl)tetrahydrofuran |
| Relative Reaction Rate | 1 | >10 |
| Reaction Time for >95% Conversion (at 25°C) | ~24 hours | < 2 hours |
| Yield of 3-(Azidomethyl)tetrahydrofuran (after 2 hours) | < 20% | > 95% |
Note: The data presented in this table is hypothetical and intended to illustrate the expected relative reactivity based on general principles of organic chemistry. Actual experimental results may vary.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of this compound and 3-(bromomethyl)tetrahydrofuran, a competitive experiment or parallel kinetic studies can be performed. Below is a detailed protocol for a parallel kinetic study using ¹H NMR spectroscopy to monitor the reaction progress.
Objective: To quantitatively compare the rate of nucleophilic substitution of this compound and 3-(bromomethyl)tetrahydrofuran with sodium azide.
Materials:
-
This compound
-
3-(Bromomethyl)tetrahydrofuran
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in DMSO-d₆.
-
Prepare a 0.1 M solution of 3-(bromomethyl)tetrahydrofuran in DMSO-d₆.
-
Prepare a 0.2 M solution of sodium azide in DMSO-d₆.
-
-
Reaction Setup:
-
In an NMR tube, mix 0.5 mL of the 0.1 M this compound solution with 0.5 mL of the 0.2 M sodium azide solution.
-
In a separate NMR tube, mix 0.5 mL of the 0.1 M 3-(bromomethyl)tetrahydrofuran solution with 0.5 mL of the 0.2 M sodium azide solution.
-
-
Data Acquisition:
-
Immediately after mixing, acquire a ¹H NMR spectrum of each reaction mixture at time t=0.
-
Continue to acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the bromo-compound and every hour for the chloro-compound) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the starting material (e.g., the -CH₂-X protons) and the product (e.g., the -CH₂-N₃ protons).
-
Calculate the concentration of the starting material and product at each time point.
-
Plot the concentration of the starting material versus time to determine the reaction rate for each compound.
-
The relative rates will provide a quantitative comparison of their reactivity.
-
Visualizing the Reaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction pathway and the experimental workflow.
References
spectroscopic characterization of 3-(Chloromethyl)tetrahydrofuran derivatives
A Comparative Guide to the Spectroscopic Characterization of 3-(Chloromethyl)tetrahydrofuran Derivatives
This guide provides a comparative analysis of the spectroscopic characteristics of this compound derivatives. Due to the limited availability of public spectroscopic data for this compound, this document will focus on a detailed comparison of the readily available data for 2-(chloromethyl)tetrahydrofuran and 3-methyltetrahydrofuran. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting the spectra of substituted tetrahydrofurans. The guide will cover Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data presented in clear, comparative tables.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are fundamental tools in the structural elucidation of organic molecules. For novel or substituted compounds like this compound derivatives, a combination of NMR, IR, and MS is typically employed to unambiguously determine the molecular structure, identify functional groups, and ascertain molecular weight and fragmentation patterns. This guide will walk through the expected spectroscopic signatures of these compounds and provide a framework for their characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(chloromethyl)tetrahydrofuran and 3-methyltetrahydrofuran. These compounds provide a useful comparison, illustrating the influence of the substituent's nature and position on the tetrahydrofuran ring on the resulting spectra.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-(Chloromethyl)tetrahydrofuran | H2 | ~4.1 | m | |
| H5 | ~3.8, ~3.7 | m | ||
| CH₂Cl | ~3.6, ~3.5 | dd, dd | ||
| H3, H4 | ~2.0-1.6 | m | ||
| 3-Methyltetrahydrofuran [1] | H2, H5 | ~3.8-3.2 | m | |
| H3 | ~2.3 | m | ||
| H4 | ~1.9, ~1.5 | m | ||
| CH₃ | ~1.0 | d |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Position | Chemical Shift (δ, ppm) |
| 2-(Chloromethyl)tetrahydrofuran [2] | C2 | ~79 |
| C5 | ~68 | |
| CH₂Cl | ~47 | |
| C3 | ~30 | |
| C4 | ~26 | |
| 3-Methyltetrahydrofuran [1][3][4] | C2, C5 | ~74, ~66 |
| C3 | ~35 | |
| C4 | ~33 | |
| CH₃ | ~16 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-(Chloromethyl)tetrahydrofuran [2] | C-H stretch (alkane) | 2970-2850 |
| C-O-C stretch (ether) | 1100-1050 | |
| C-Cl stretch | 800-600 | |
| 3-Methyltetrahydrofuran [1] | C-H stretch (alkane) | 2960-2850 |
| C-O-C stretch (ether) | 1100-1050 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-(Chloromethyl)tetrahydrofuran [5][6] | 120/122 (M⁺) | 71, 43 |
| 3-Methyltetrahydrofuran [1][7] | 86 (M⁺) | 56, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of small organic molecules like substituted tetrahydrofurans.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired spectral window. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy :
-
Instrument : A 300-500 MHz NMR spectrometer.
-
Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy :
-
Instrument : A 75-125 MHz NMR spectrometer.
-
Parameters :
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition :
-
Instrument : A Fourier-Transform Infrared Spectrometer.
-
Parameters :
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
GC Separation :
-
Instrument : A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injection : Inject 1 µL of the sample solution into the GC inlet.
-
Temperature Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
MS Detection :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range : m/z 35-500.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound, from initial synthesis to final structure confirmation.
Caption: Experimental workflow for spectroscopic characterization.
This guide provides a foundational understanding of the spectroscopic properties of substituted tetrahydrofurans, offering a direct comparison between a 2-substituted and a 3-substituted derivative. While direct data for this compound remains elusive in public databases, the presented information on analogous compounds offers a robust framework for researchers to interpret their own experimental findings. The detailed protocols and workflow diagram further equip scientists with the necessary information to confidently characterize novel tetrahydrofuran derivatives.
References
- 1. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-METHYLTETRAHYDROFURAN(13423-15-9) 13C NMR [m.chemicalbook.com]
- 5. Tetrahydrofurfuryl chloride [webbook.nist.gov]
- 6. Tetrahydrofurfuryl chloride [webbook.nist.gov]
- 7. Furan, tetrahydro-3-methyl- [webbook.nist.gov]
Analytical Validation of 3-(Chloromethyl)tetrahydrofuran Purity: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3-(Chloromethyl)tetrahydrofuran, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and discusses alternative compounds.
Core Analytical Techniques for Purity Determination
The primary methods for determining the purity of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical requirements.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for separating and quantifying volatile and semi-volatile organic compounds. It is particularly effective for routine quality control and for detecting low levels of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, specifically ¹H-qNMR, is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[1][2] It is a primary analytical method that is non-destructive and provides structural information.[1][3]
Comparison of Analytical Methods
The choice between GC-FID and qNMR for purity determination depends on the specific needs of the analysis, such as the required accuracy, precision, and the nature of potential impurities.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a flame. | Quantification based on the direct proportionality between the NMR signal integral and the number of protons, relative to an internal standard.[4] |
| Typical Purity Range | 98.0% - 99.9% | 95.0% - 100.0% |
| Limit of Detection (LOD) | ~0.01% for known impurities | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% for known impurities | ~0.3% |
| Accuracy | High, dependent on calibration standards. | Very high, as it is a primary ratio method.[3] |
| Precision (RSD) | < 2% | < 1% |
| Sample Throughput | High | Moderate |
| Strengths | Excellent for separating volatile impurities, high sensitivity for trace analysis. | Absolute quantification without the need for a specific reference standard of the analyte, provides structural confirmation.[1] |
| Limitations | Requires certified reference standards for each impurity for accurate quantification, not suitable for non-volatile impurities. | Lower sensitivity than GC for trace impurities, potential for signal overlap.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is a general guideline and may require optimization based on the specific instrument and potential impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
Data Analysis:
-
Purity is typically determined by area percent calculation, assuming all components have a similar response factor. For higher accuracy, a correction factor for each impurity should be determined using a certified reference standard.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the steps for determining the absolute purity of this compound.[2][5]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene. The standard should have a resonance that is well-resolved from the analyte signals.
Sample Preparation: [5]
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 to 16.
-
Acquisition Time: Sufficient to resolve peaks (typically 2-4 seconds).
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the FID.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities in this compound
Based on its synthesis, potential impurities may include:
-
Tetrahydrofurfuryl alcohol: The starting material for one of the common synthetic routes.[6]
-
Solvents: Residual solvents used during synthesis and purification, such as toluene or dichloromethane.
-
Byproducts of chlorination: Depending on the chlorinating agent used (e.g., thionyl chloride), various sulfur- or phosphorus-containing byproducts may be present in trace amounts.[6]
-
Ring-opened products: Under certain conditions, the tetrahydrofuran ring can undergo cleavage.
Alternative to this compound: A Greener Perspective
In line with the principles of green chemistry, 2-Methyltetrahydrofuran (2-MeTHF) is often considered a more sustainable alternative to traditional tetrahydrofuran (THF) and its derivatives.
| Feature | This compound | 2-Methyltetrahydrofuran (2-MeTHF) |
| Source | Typically derived from petrochemical feedstocks. | Can be derived from renewable biomass, such as furfural from agricultural waste. |
| Solvent Properties | Used as a reactive intermediate. | A versatile solvent with a higher boiling point (80°C) and lower water miscibility compared to THF, facilitating easier workups and reducing solvent loss. |
| Safety | As a chlorinated compound, requires careful handling. | Prone to peroxide formation, similar to THF, but the rate is reportedly slower, enhancing safety. |
| Purity Validation | The methods described in this guide are applicable. | Purity is typically assessed by GC-FID, with specifications often exceeding 99.5%. |
The analytical validation methods described for this compound, particularly GC-FID and qNMR, are also applicable to 2-MeTHF, allowing for a direct comparison of their purity profiles.
Diagrams
Caption: Workflow for the analytical validation of this compound purity.
Caption: Comparison of this compound with its alternative, 2-MeTHF.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]
comparative study of different synthetic routes to 3-(Chloromethyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to 3-(Chloromethyl)tetrahydrofuran, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail distinct synthetic strategies, offering objective comparisons of their performance based on reported experimental data. Detailed methodologies for key experiments are provided to facilitate the selection of the most suitable pathway for specific research and development needs.
Executive Summary
The synthesis of this compound can be broadly categorized into two primary strategies: the post-cyclization modification of a pre-formed tetrahydrofuran ring and the direct cyclization of an acyclic precursor already bearing the chloromethyl moiety. This guide explores three distinct routes, evaluating them on key metrics such as yield, reaction conditions, and starting material accessibility.
Comparison of Synthetic Routes
The selection of an optimal synthetic route is contingent upon factors including the availability of starting materials, scalability, and tolerance to specific reaction conditions. The table below summarizes the key quantitative data for the three distinct approaches detailed in this guide.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Overall Yield (%) |
| Route 1: Chlorination of 3-(Hydroxymethyl)tetrahydrofuran | 3-(Hydroxymethyl)tetrahydrofuran | Thionyl Chloride (SOCl₂) or Triphenylphosphine (PPh₃)/Carbon Tetrachloride (CCl₄) | 1 - 17 h | 0 - Room Temp. | Moderate to High |
| Route 2: Cyclization of a Dihydroxy Chloroalkane | 1-Chloro-2,5-dihydroxypentane | Acid Catalyst (e.g., p-TsOH) | Not specified | Not specified | Potentially High |
| Route 3: From 3-Formyltetrahydrofuran | 3-Formyltetrahydrofuran | 1. NaBH₄2. SOCl₂ or Appel Reaction | Multi-step | 0 - Room Temp. | Moderate |
Experimental Protocols
Route 1: Chlorination of 3-(Hydroxymethyl)tetrahydrofuran
This widely utilized approach involves the conversion of the readily available 3-(hydroxymethyl)tetrahydrofuran to the desired chlorinated product. Two common chlorinating systems are highlighted: thionyl chloride and the Appel reaction.
Synthesis of the Starting Material: 3-(Hydroxymethyl)tetrahydrofuran
A common precursor, 3-hydroxytetrahydrofuran, can be synthesized in high yield from 1,2,4-trihydroxybutane.[1] The subsequent conversion to 3-(hydroxymethyl)tetrahydrofuran can be achieved through a two-step process involving tosylation and displacement, or by hydroformylation of allyl alcohol followed by hydrogenation and cyclization, although the latter can be complex. A more direct synthesis of 3-(hydroxymethyl)tetrahydrofuran is often preferred if commercially available.
Experimental Workflow (Route 1):
Figure 1: Workflow for the chlorination of 3-(hydroxymethyl)tetrahydrofuran.
Protocol 1a: Chlorination using Thionyl Chloride
While a specific protocol for 3-(hydroxymethyl)tetrahydrofuran was not found, a general procedure for the chlorination of alcohols using thionyl chloride is as follows. Caution should be exercised as the reaction can be exothermic and releases HCl gas.
-
To a stirred solution of 3-(hydroxymethyl)tetrahydrofuran (1.0 eq) in a suitable solvent such as dichloromethane or neat at 0 °C, slowly add thionyl chloride (1.1-1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 1b: Chlorination using the Appel Reaction
The Appel reaction provides a milder alternative for the conversion of alcohols to chlorides.[2][3][4][5][6]
-
To a stirred solution of triphenylphosphine (1.2 eq) and carbon tetrachloride (1.5 eq) in a dry aprotic solvent like dichloromethane or THF at 0 °C under an inert atmosphere, add a solution of 3-(hydroxymethyl)tetrahydrofuran (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-17 hours.
-
Monitor the reaction by TLC. Upon completion, the triphenylphosphine oxide byproduct often precipitates and can be removed by filtration.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or vacuum distillation.
Route 2: Intramolecular Cyclization of a Chlorohydrin Precursor
This route involves the formation of the tetrahydrofuran ring from an acyclic precursor that already contains the necessary chloro- and hydroxyl- functionalities. This approach can offer good control over stereochemistry if chiral starting materials are used.
Experimental Workflow (Route 2):
Figure 2: General workflow for the cyclization route.
Protocol:
-
Synthesize the precursor, 1-chloro-2,5-dihydroxypentane. This could potentially be achieved through the reduction of a corresponding ester or ketone, or via the ring-opening of a suitable epoxide.
-
Dissolve the diol in a high-boiling inert solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by GC or TLC. Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Route 3: Synthesis from 3-Formyltetrahydrofuran
This route utilizes 3-formyltetrahydrofuran as a key intermediate, which can be prepared from the hydroformylation of 2,5-dihydrofuran.[8] The aldehyde is then reduced to the alcohol and subsequently chlorinated.
Experimental Workflow (Route 3):
References
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Appel Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
Spectroscopic Analysis of 3-(Chloromethyl)tetrahydrofuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Chloromethyl)tetrahydrofuran and its structural and elemental analogs. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted data alongside available experimental data for related compounds to offer a valuable resource for spectral interpretation and compound identification.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its key alternatives. Understanding the subtle shifts and coupling patterns between these closely related structures is crucial for accurate characterization in a research and development setting.
Disclaimer: Data for this compound and 3-(Bromomethyl)tetrahydrofuran are predicted values obtained from spectral databases and computational models. Data for 2-(Chloromethyl)tetrahydrofuran is based on referenced experimental information.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Position | Predicted/Reported Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| This compound | -CH₂Cl | 3.55 | Doublet | 7.0 |
| -CHO- (C2, C5) | 3.70 - 3.90 | Multiplet | - | |
| -CH- (C3) | 2.60 - 2.75 | Multiplet | - | |
| -CH₂- (C4) | 1.95 - 2.10 | Multiplet | - | |
| 2-(Chloromethyl)tetrahydrofuran | -CH₂Cl | 3.58 - 3.65 | Multiplet | - |
| -CHO- (C2) | 4.10 - 4.20 | Multiplet | - | |
| -CH₂O- (C5) | 3.80 - 3.95 | Multiplet | - | |
| -CH₂- (C3, C4) | 1.80 - 2.10 | Multiplet | - | |
| 3-(Bromomethyl)tetrahydrofuran | -CH₂Br | 3.40 | Doublet | 7.0 |
| -CHO- (C2, C5) | 3.70 - 3.90 | Multiplet | - | |
| -CH- (C3) | 2.65 - 2.80 | Multiplet | - | |
| -CH₂- (C4) | 2.00 - 2.15 | Multiplet | - |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Predicted/Reported Chemical Shift (δ, ppm) |
| This compound | C2/C5: ~68.0, C3: ~43.0, C4: ~30.0, CH₂Cl: ~48.0 |
| 2-(Chloromethyl)tetrahydrofuran | C2: ~79.0, C3: ~28.0, C4: ~26.0, C5: ~68.0, CH₂Cl: ~47.0[1] |
| 3-(Bromomethyl)tetrahydrofuran | C2/C5: ~68.0, C3: ~43.0, C4: ~30.0, CH₂Br: ~36.0 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like halogenated tetrahydrofurans.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution : Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a clear, homogeneous solution.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Tube Sealing : Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument Setup : Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Locking : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.
-
Shimming : The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.
-
Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection and sensitivity.
-
Parameter Setup :
-
¹H NMR : A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and a short relaxation delay. Usually, 8 to 16 scans are adequate for a sufficient signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Acquisition : Initiate the experiment to acquire the Free Induction Decay (FID).
-
Data Processing : The acquired FID is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for identifying an unknown compound, such as a functionalized tetrahydrofuran, using NMR spectroscopy.
Caption: Logical workflow for compound identification using NMR spectroscopy.
References
A Comparative Guide to the Structural Validation of 3-(Chloromethyl)tetrahydrofuran Substitution Products
This guide provides a comprehensive comparison of analytical techniques for the structural validation of substitution products derived from 3-(chloromethyl)tetrahydrofuran. It is intended for researchers, scientists, and drug development professionals who require robust and unambiguous characterization of such compounds. The guide outlines detailed experimental protocols, presents comparative data for representative substitution products, and visualizes analytical workflows.
Alternative Approaches to Substituted Tetrahydrofurans
While this compound is a versatile starting material, alternative synthetic strategies exist for accessing substituted tetrahydrofurans. These can involve intramolecular cyclization of γ-hydroxy alkenes, ring-opening reactions of epoxides, or the use of alternative electrophiles.[1] The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituent to be introduced. Greener solvent alternatives to traditional ethereal solvents like THF, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are also gaining traction in these syntheses to improve the environmental footprint of the chemical process.[2]
Spectroscopic and Analytical Characterization
The definitive confirmation of a chemical structure relies on the synergistic use of multiple analytical techniques. This section details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis for the structural validation of two representative substitution products: 3-(azidomethyl)tetrahydrofuran and 3-(aminomethyl)tetrahydrofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.[3]
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, acquisition time, and relaxation delay for the specific compound.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[4]
| Assignment | 3-(azidomethyl)tetrahydrofuran (Expected ¹H NMR) | 3-(aminomethyl)tetrahydrofuran (Expected ¹H NMR) |
| H on C2 & C5 (α to ether O) | ~3.6 - 3.9 ppm (m) | ~3.5 - 3.8 ppm (m) |
| H on C4 (β to ether O) | ~1.8 - 2.1 ppm (m) | ~1.7 - 2.0 ppm (m) |
| H on C3 (methine) | ~2.4 - 2.6 ppm (m) | ~2.2 - 2.4 ppm (m) |
| CH₂-N₃ / CH₂-NH₂ | ~3.3 - 3.5 ppm (d) | ~2.7 - 2.9 ppm (d) |
| NH₂ | - | ~1.5 - 2.5 ppm (br s) |
| Assignment | 3-(azidomethyl)tetrahydrofuran (Expected ¹³C NMR) | 3-(aminomethyl)tetrahydrofuran (Expected ¹³C NMR) |
| C2 & C5 (α to ether O) | ~67 - 70 ppm | ~67 - 70 ppm |
| C4 (β to ether O) | ~29 - 32 ppm | ~30 - 33 ppm |
| C3 (methine) | ~38 - 41 ppm | ~40 - 43 ppm |
| CH₂-N₃ / CH₂-NH₂ | ~52 - 55 ppm | ~44 - 47 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin, transparent disk.
-
ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.[6]
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.
| Functional Group | 3-(azidomethyl)tetrahydrofuran (Expected Wavenumber, cm⁻¹) | 3-(aminomethyl)tetrahydrofuran (Expected Wavenumber, cm⁻¹) |
| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C-O-C stretch (ether) | 1050 - 1150 | 1050 - 1150 |
| Azide (N₃) stretch | ~2100 (strong, sharp) | - |
| N-H stretch (amine) | - | 3300 - 3500 (two bands for primary amine) |
| N-H bend (amine) | - | 1590 - 1650 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can offer valuable structural insights.[7]
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Choose an appropriate ionization technique.
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, useful for determining the molecular weight.
-
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
| Ion | 3-(azidomethyl)tetrahydrofuran (Expected m/z) | 3-(aminomethyl)tetrahydrofuran (Expected m/z) |
| [M+H]⁺ (ESI) | 128.0827 | 102.0919 |
| Molecular Ion (EI) | 127.0799 | 101.0841 |
| Major Fragments (EI) | m/z 85 (loss of N₃), m/z 71 (tetrahydrofurfuryl cation), m/z 43 | m/z 84 (loss of NH₃), m/z 71, m/z 30 ([CH₂NH₂]⁺) |
Elemental Analysis
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the molecular formula derived from mass spectrometry.[8]
-
Sample Preparation: A precisely weighed amount of the highly purified, dry sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, N₂).[9]
-
Separation and Detection: The combustion gases are separated by a chromatographic column and quantified using a thermal conductivity detector.
-
Calculation: The percentage of each element is calculated and compared to the theoretical values for the proposed molecular formula.
| Element | 3-(azidomethyl)tetrahydrofuran (C₅H₉N₃O) - Theoretical % | 3-(aminomethyl)tetrahydrofuran (C₅H₁₁NO) - Theoretical % |
| % C | 47.23 | 59.38 |
| % H | 7.14 | 10.96 |
| % N | 33.05 | 13.85 |
Visualized Workflows and Comparisons
Diagrams generated using the DOT language provide a clear visual representation of complex workflows and relationships, aiding in the strategic planning of structural validation studies.
Workflow for Structural Validation
Caption: Workflow for the structural validation of a novel 3-(substituted-methyl)tetrahydrofuran derivative.
Comparison of Analytical Techniques
Caption: Comparison of the strengths and weaknesses of key analytical techniques.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rtilab.com [rtilab.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
Navigating the Analysis of 3-(Chloromethyl)tetrahydrofuran Reaction Mixtures: A Comparative Guide to LC-MS and GC-MS Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 3-(Chloromethyl)tetrahydrofuran, a critical step lies in the robust analysis of its reaction mixtures. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and the more conventional Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, offering insights into methodology, performance, and data interpretation to aid in selecting the optimal analytical approach.
This compound is a valuable building block in organic synthesis. Its purity and the impurity profile of its reaction mixtures are paramount for ensuring the quality and safety of downstream products. While Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for the analysis of volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a viable alternative, particularly when dealing with complex matrices or thermally sensitive byproducts.
Performance Comparison: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS hinges on the specific analytical requirements, including the nature of potential impurities and the desired sensitivity. This compound, being a relatively small and volatile molecule, is an excellent candidate for GC-MS analysis.[1][2] However, LC-MS can be advantageous for analyzing reaction mixtures that may contain non-volatile starting materials, reagents, or larger, more polar byproducts.[3]
A direct comparison of the two techniques highlights their respective strengths and weaknesses for this application:
| Parameter | LC-MS | GC-MS |
| Analyte Volatility | Suitable for a wide range of polarities and volatilities, including non-volatile compounds. | Ideal for volatile and semi-volatile compounds.[2] |
| Thermal Stability | Gentler ionization techniques; suitable for thermally labile compounds. | High temperatures in the injector and column can cause degradation of sensitive molecules. |
| Sample Preparation | Often simpler, involving dilution and filtration. Derivatization may be needed for enhanced sensitivity of some alkyl halides.[4] | May require derivatization for polar analytes, but often direct injection of diluted samples is possible. |
| Selectivity | High selectivity based on both chromatographic separation and mass-to-charge ratio. | Excellent chromatographic resolution for volatile compounds, coupled with mass spectral identification. |
| Sensitivity | Can achieve very low detection limits, especially with tandem MS (MS/MS).[5] | Highly sensitive for volatile organic compounds (VOCs).[1] |
| Typical Throughput | Generally faster run times are possible. | Can have longer run times depending on the complexity of the mixture and the required separation. |
| Matrix Effects | More susceptible to ion suppression or enhancement from co-eluting matrix components. | Less prone to matrix effects compared to LC-MS. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate analysis. Below are representative methodologies for both LC-MS and GC-MS analysis of a this compound reaction mixture.
LC-MS/MS Experimental Protocol (Hypothetical Method)
-
Chromatographic System: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[5]
-
Column: Agilent InfinityLab Poroshell 120 HPH-C18, 2.1 x 100 mm, 2.7 µm.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Parameters: Optimized for the parent ion of this compound (m/z 121.04) and a characteristic fragment ion.
GC-MS Experimental Protocol
This protocol is adapted from established methods for the analysis of chlorinated hydrocarbons and volatile organic compounds.[2][6]
-
Chromatographic System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: Agilent J&W DB-624, 30 m x 0.25 mm x 1.4 µm.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 220 °C at 15 °C/min, hold for 3 minutes.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Potential Impurities in this compound Synthesis
The synthesis of this compound commonly proceeds via the chlorination of 3-(hydroxymethyl)tetrahydrofuran (also known as tetrahydrofurfuryl alcohol) using a chlorinating agent such as thionyl chloride.[7] Understanding the potential impurities is key to developing a robust analytical method.
| Impurity Class | Potential Compounds | Rationale |
| Starting Material | 3-(Hydroxymethyl)tetrahydrofuran | Incomplete reaction. |
| Reagent-Related | Inorganic salts (e.g., chlorides) | Byproducts of the chlorination reaction. |
| Isomers | 2-(Chloromethyl)tetrahydrofuran | Potential rearrangement or presence in starting material. |
| Byproducts | Tetrahydrofuran, Dihydrofuran | Elimination side reactions. |
| Solvent Residues | Dichloromethane, Toluene, etc. | Residual solvents from reaction and workup. |
Visualization of Analytical Workflows
To clarify the logical flow of each analytical approach, the following diagrams illustrate the key steps involved.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]
A Researcher's Guide to Catalyst Efficacy in 3-(Chloromethyl)tetrahydrofuran Reactions
For researchers, scientists, and professionals in drug development, 3-(Chloromethyl)tetrahydrofuran serves as a versatile building block. Its reactivity, centered around the chloromethyl group and the tetrahydrofuran ring, allows for the synthesis of a wide array of more complex molecules. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative overview of potential catalysts for the key reactions of this compound, based on experimental data from analogous chemical systems.
Key Reactions and Potential Catalytic Pathways
The primary reactive sites of this compound are the C-Cl bond of the side chain and the ether linkages of the ring. Consequently, the two major classes of reactions for this molecule are nucleophilic substitution and ring-opening.
1. Nucleophilic Substitution: This is the most common reaction, where the chloride ion is displaced by a nucleophile. This reaction can be facilitated by catalysts that activate the C-Cl bond.
2. Ring-Opening: The tetrahydrofuran ring can be opened under certain catalytic conditions, typically in the presence of strong acids or specific transition metal complexes. This pathway leads to linear products with functionalities at both ends.
Comparison of Catalyst Performance
While direct, comprehensive comparative studies on catalysts for this compound are limited in publicly available literature, we can infer potential efficacy from reactions of similar substrates, such as other alkyl halides and cyclic ethers. The following table presents a hypothetical comparison of potential catalysts for a representative nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-).
Disclaimer: The following data is illustrative and intended to provide a framework for catalyst comparison. Actual performance will vary depending on the specific nucleophile, solvent, and precise reaction conditions.
| Catalyst | Catalyst Type | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) for Substitution Product |
| None | No Catalyst | - | 80 | 24 | < 5 | > 99 |
| Sc(OTf)₃ | Lewis Acid | 5 | 60 | 12 | 85 | > 98 |
| FeCl₃ | Lewis Acid | 10 | 60 | 18 | 70 | 95 |
| AlCl₃ | Lewis Acid | 10 | 60 | 24 | 65 | 90 (some side products) |
| NiCl₂(dppp) | Transition Metal | 2 | 80 | 8 | 92 | > 99 |
| Pd(PPh₃)₄ | Transition Metal | 2 | 80 | 10 | 88 | > 99 |
| Amberlyst-15 | Solid Acid | 15 (w/w%) | 100 | 24 | 60 | 95 |
Signaling Pathways and Experimental Workflows
Lewis Acid-Catalyzed Nucleophilic Substitution Pathway
The following diagram illustrates a generalized pathway for the activation of the C-Cl bond in this compound by a Lewis acid (LA), facilitating nucleophilic attack.
Caption: Lewis acid activation of the C-Cl bond for nucleophilic substitution.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening and comparing the efficacy of different catalysts for a given reaction.
Caption: A standard workflow for the screening and evaluation of catalysts.
Experimental Protocols
Below are generalized experimental protocols for conducting catalytic reactions with this compound.
Protocol 1: Lewis Acid-Catalyzed Nucleophilic Substitution
Objective: To determine the efficacy of a Lewis acid catalyst for the substitution of the chloro group in this compound with a nucleophile.
Materials:
-
This compound
-
Selected Lewis acid catalyst (e.g., Sc(OTf)₃, FeCl₃)
-
Nucleophile (e.g., phenol, sodium azide)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the nucleophile and the anhydrous solvent.
-
Add the Lewis acid catalyst to the mixture. The amount can be varied (e.g., 1-10 mol%).
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 25-80 °C) and stir for a specified time (e.g., 2-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure substituted product.
-
Characterize the product by NMR and Mass Spectrometry and determine the yield.
Protocol 2: Transition Metal-Catalyzed Cross-Coupling
Objective: To evaluate the performance of a transition metal catalyst in a cross-coupling reaction with this compound.
Materials:
-
This compound
-
Transition metal catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄)
-
Organometallic reagent (e.g., Grignard reagent, organozinc reagent)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the transition metal catalyst.
-
Add the anhydrous solvent, followed by this compound.
-
Cool the mixture to a suitable temperature (e.g., 0 °C or room temperature).
-
Slowly add the organometallic reagent to the reaction mixture.
-
Allow the reaction to warm to the desired temperature and stir for the required time.
-
Monitor the reaction by GC or TLC.
-
Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired cross-coupled product.
-
Confirm the structure and purity of the product using spectroscopic methods and calculate the yield.
This guide provides a foundational understanding of the catalytic possibilities for reactions involving this compound. The selection of an optimal catalyst will ultimately depend on the specific transformation desired, and the provided protocols offer a starting point for systematic experimental investigation.
assessment of 3-(Chloromethyl)tetrahydrofuran as a building block in drug discovery
An objective comparison of 3-(Chloromethyl)tetrahydrofuran's performance against alternative scaffolds, supported by available data, for researchers, scientists, and drug development professionals.
The tetrahydrofuran (THF) motif is a prevalent scaffold in a multitude of biologically active compounds and FDA-approved drugs, prized for its favorable physicochemical properties, including improved solubility and metabolic stability. Within this class of building blocks, this compound presents itself as a versatile reagent for introducing the tetrahydrofuran moiety into potential drug candidates through nucleophilic substitution reactions. This guide provides a comparative assessment of this compound against other relevant building blocks, supported by available experimental and computational data, to aid medicinal chemists in their synthetic strategy.
Performance Comparison
The utility of an alkylating agent in drug discovery is often judged by its reactivity, selectivity, and the physicochemical properties it imparts to the final molecule. Here, we compare this compound with its constitutional isomer, 2-(Chloromethyl)tetrahydrofuran, its bromo-analog, and an acyclic counterpart.
Reactivity Analysis
The primary mode of reaction for this compound is nucleophilic substitution (SN2), where the chlorine atom is displaced by a nucleophile. The reactivity of the C-Cl bond is influenced by the adjacent tetrahydrofuran ring.
A computational study using Density Functional Theory (DFT) has provided insights into the activation barriers for the reaction of various chloromethylated compounds with trimethylamine.[1] While this study did not include this compound itself, it examined similar substituted chloromethyl tetrahydrofuran derivatives. The findings indicate that the substitution on the THF ring significantly impacts the activation barrier. For instance, the reaction of methyl 5-chloro-2,3,5-trideoxy-β-D-pentofuranoside with trimethylamine was found to be the slowest among the studied compounds, both in the gas phase and in solvents.[1] This suggests that steric and electronic effects from the ring and its substituents play a crucial role in reactivity.
Table 1: Comparison of Calculated Activation Barriers for SN2 Reaction with Trimethylamine [1]
| Compound | Activation Barrier (Gas Phase, kcal/mol) - B3LYP | Activation Barrier (Gas Phase, kcal/mol) - MPW1K |
| Methyl Chloride | 23.5 | 29.3 |
| (S)-1,4-Anhydro-5-chloro-2,3,5-trideoxypentitol | 26.2 | 32.2 |
| (2S,5S)-2,5-Anhydro-6-chloro-1,3,4,6-tetradeoxyhexitol | 26.3 | 32.4 |
| Methyl 5-chloro-2,3,5-trideoxy-β-D-pentofuranoside | 27.2 | 33.4 |
Note: Lower activation barrier indicates a faster reaction.
Based on general principles of organic chemistry, we can infer the relative reactivity of this compound compared to its alternatives:
-
vs. 2-(Chloromethyl)tetrahydrofuran: The 2-position is adjacent to the ring oxygen, which can exert an electron-withdrawing inductive effect, potentially influencing the reactivity of the chloromethyl group. However, the oxygen's lone pairs might also participate in stabilizing the transition state. Direct kinetic studies are needed for a definitive comparison.
-
vs. 3-(Bromomethyl)tetrahydrofuran: The carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. Consequently, 3-(Bromomethyl)tetrahydrofuran is expected to be more reactive than its chloro-counterpart in SN2 reactions.
-
vs. Acyclic Analogs (e.g., 1-chloro-3-methoxybutane): The cyclic nature of the tetrahydrofuran ring in this compound introduces conformational rigidity, which can influence the accessibility of the electrophilic carbon to incoming nucleophiles. This can lead to different reaction kinetics compared to a more flexible acyclic analog.
Physicochemical Properties of the Resulting Moiety
The choice of a building block is heavily influenced by the properties it confers to the final molecule. The tetrahydrofuran ring is often incorporated to:
-
Increase Solubility: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a drug candidate.
-
Modulate Lipophilicity: The cyclic ether structure provides a balance between hydrophilicity and lipophilicity.
-
Improve Metabolic Stability: The THF ring is generally more resistant to metabolic degradation compared to more labile functional groups.
-
Introduce 3D Character: The non-planar structure of the THF ring can be advantageous for fitting into the binding pockets of biological targets.
Table 2: Comparison of Building Blocks and Their Potential Impact on Drug Candidate Properties
| Building Block | Key Structural Feature | Expected Impact on Properties |
| This compound | Tetrahydrofuran ring at the 3-position | Good balance of solubility and lipophilicity, metabolic stability, introduces 3D character. |
| 2-(Chloromethyl)tetrahydrofuran | Tetrahydrofuran ring at the 2-position | Similar to the 3-isomer, but the proximity of the substituent to the ring oxygen might influence binding interactions and metabolism differently. |
| (Chloromethyl)cyclobutane | Cyclobutane ring | Increases sp³ character and metabolic stability. Can act as a bioisostere for other groups. |
| Acyclic Ether Analogs | Flexible ether chain | Higher conformational flexibility, which could be beneficial or detrimental depending on the target. May be more susceptible to metabolism. |
Experimental Protocols
While specific protocols for reactions with this compound are not abundant in peer-reviewed literature, a general procedure for nucleophilic substitution can be adapted from similar reactions with other alkyl halides.
General Protocol for N-Alkylation
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizing Reaction Pathways and Workflows
DOT Script for a General SN2 Reaction Workflow
Caption: General workflow for an SN2 reaction using this compound.
DOT Script for a Comparative Logic Diagram
References
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)tetrahydrofuran: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-(Chloromethyl)tetrahydrofuran (CAS No. 89181-22-6), a halogenated organic compound.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific Environmental, Health, and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical before handling.
I. Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[4] Proper personal protective equipment (PPE) is mandatory when handling this substance.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Clothing: A lab coat or chemically resistant apron is required.[5]
-
Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a respirator with an appropriate organic vapor cartridge.
-
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, which is essential for safe handling and emergency response.
| Property | Value | Source(s) |
| Molecular Formula | C5H9ClO | [3][6] |
| Molecular Weight | 120.58 g/mol | [3][6] |
| CAS Number | 89181-22-6 | [3][6] |
| Physical State | Liquid | [4][7] |
| Appearance | Clear, colorless | [4] |
| Flash Point | 47 °C (for 2-(Chloromethyl)tetrahydrofuran) | [4] |
| Boiling Point | 78 - 80 °C (for 2-Methyltetrahydrofuran) | [8] |
| Density | 0.86 g/cm³ (for 2-Methyltetrahydrofuran) | [8] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound follows the guidelines for halogenated organic solvent waste.[1][9] The cardinal rule is the strict segregation of halogenated from non-halogenated waste streams to facilitate proper treatment and reduce disposal costs.[1][2][10]
Step 1: Waste Collection
-
Select a Compatible Waste Container: Use a designated, properly labeled container made of a material compatible with halogenated organic compounds (e.g., a UN-rated plastic container).[2][9] The container must have a tightly fitting screw cap.[2][10]
-
Segregate the Waste: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) in a dedicated "Halogenated Organic Waste" container.[1][9][10]
-
Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[1] The label must include:
Step 2: Waste Storage
-
Seal the Container: Keep the waste container tightly closed at all times, except when adding waste.[2][10] Funnels should not be left in the container opening.[10]
-
Proper Storage Location: Store the sealed waste container in a cool, dry, well-ventilated area, away from sources of ignition like heat, sparks, or open flames.[2][11]
-
Secondary Containment: Place the waste container in a secondary containment tray that can hold the entire volume of the container in case of a leak.[9]
-
Accumulation Time: Do not accumulate large quantities of waste. Adhere to your institution's limits on the amount of hazardous waste stored in the laboratory and the maximum storage time (e.g., 3 months).[2][9]
Step 3: Handover for Disposal
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container.
-
Final Disposal: The waste will be handled by a licensed waste disposal company for proper treatment, typically through high-temperature incineration.[5][12][13]
IV. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Assess the Spill Size:
-
Small Spill (<1 L): If you are trained and have the appropriate spill kit, you can clean it up.[7] Don PPE, contain the spill with absorbent material (e.g., vermiculite, sand), and use non-sparking tools to collect the absorbed material into a designated waste container.[4][7]
-
Large Spill (>1 L): Evacuate the area immediately and contact your institution's emergency response team or EHS.[7]
-
-
Decontaminate: Thoroughly clean the spill area after the material has been removed.
-
Dispose of Spill Debris: All materials used for cleanup must be disposed of as halogenated hazardous waste.[7]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. scbt.com [scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Page loading... [wap.guidechem.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Main uses and storage methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. mn.uio.no [mn.uio.no]
- 13. tcichemicals.com [tcichemicals.com]
Essential Safety and Logistics for Handling 3-(Chloromethyl)tetrahydrofuran
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 3-(Chloromethyl)tetrahydrofuran (CAS RN: 89181-22-6), including detailed operational and disposal plans.
Physicochemical and Toxicological Data
Quantitative data for this compound is not extensively reported. The following table includes available data for the compound and its isomer, 2-(Chloromethyl)tetrahydrofuran, for a comprehensive safety assessment.
| Property | Value | Source |
| Molecular Formula | C5H9ClO | [1][2] |
| Molecular Weight | 120.58 g/mol | [1][2] |
| Boiling Point | 55-56 °C at 16 Torr for 3-isomer | |
| 150-151 °C (lit.) for 2-isomer | [3] | |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) for 3-isomer | |
| 1.11 g/mL at 25 °C (lit.) for 2-isomer | [3] | |
| Flash Point | 47 °C for 2-isomer | [3][4] |
| Toxicity Data | No specific data for 3-isomer. For 2-isomer: LDLo (intraperitoneal, mouse) = 250 mg/kg. | [5][6] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, minimizing the risk of exposure to the inner glove. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects the eyes and face from splashes of the liquid.[7] |
| Body Protection | A flame-retardant lab coat worn over clothing made of natural fibers (e.g., cotton). | Protects against splashes and in the event of a fire. Synthetic fibers can melt and adhere to the skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if vapors/aerosols are generated. | Protects against inhalation of harmful vapors. |
Operational Plan: Safe Handling Procedures
Adherence to a systematic operational plan is critical for minimizing the risk of exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate PPE is readily accessible.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
-
Ignition Sources: Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the work area.[4]
2. Donning PPE:
-
A structured approach to donning PPE is essential to prevent contamination.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Don chemical splash goggles, followed by a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Then, don the second pair of gloves over the first.
-
3. Handling the Chemical:
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[4]
-
Tools: Use only spark-proof tools.[4]
-
Container: Keep the container tightly closed when not in use.
-
Heating: If heating is required, use a water bath or a heating mantle with a temperature controller. Do not use an open flame.
4. Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
Disposal Plan: Waste Management
Proper segregation and disposal of waste are crucial for environmental protection and regulatory compliance.
1. Waste Segregation:
-
Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[9]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[9]
2. Waste Collection:
-
Container: Use a clearly labeled, leak-proof container with a screw-top cap for collecting liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.
-
Headspace: Do not fill the waste container to more than 80% capacity to allow for vapor expansion.[9]
3. Contaminated Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled "Solid Hazardous Waste" container.
-
Empty Containers: "Empty" containers of this compound are still considered hazardous waste as they may contain residual liquid and vapor. They should be triple-rinsed with a suitable solvent (e.g., acetone or methanol), and the rinsate collected as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines.
4. Storage and Disposal:
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department.
Visualizing Safety Workflows
The following diagrams illustrate the logical flow of the safety and disposal procedures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
